Product packaging for Thymidylyl-(3'->5')-thymidine(Cat. No.:CAS No. 1969-54-6)

Thymidylyl-(3'->5')-thymidine

Cat. No.: B1408582
CAS No.: 1969-54-6
M. Wt: 546.4 g/mol
InChI Key: FCXGCSBZKOHCLB-KPRKPIBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DT2 is an oligonucleotide comprised of two thymidine residues connected via a 3'->5' phosphodiester linkage. It contains a dTMP 3'-end residue.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N4O12P B1408582 Thymidylyl-(3'->5')-thymidine CAS No. 1969-54-6

Properties

CAS No.

1969-54-6

Molecular Formula

C20H27N4O12P

Molecular Weight

546.4 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H27N4O12P/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30)/t11-,12-,13+,14+,15+,16+/m0/s1

InChI Key

FCXGCSBZKOHCLB-KPRKPIBOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O.N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N

sequence

TT

Synonyms

d(TpT)
d-TpT
dTpdT
thymidylyl (3',5')-ribothymidine
thymidylyl-(3'-5')-thymidine
Tp5meU

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Thymidylyl-(3'->5')-thymidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Thymidylyl-(3'->5')-thymidine, a fundamental dinucleotide also known as TpT. This document details the prevalent solid-phase synthesis methodology and the analytical techniques employed to verify the structure, purity, and integrity of the synthesized molecule.

Introduction

Thymidylyl-(3'->5')-thymidine (TpT) is a deoxyribonucleic acid (DNA) dinucleotide, consisting of two thymidine nucleosides linked by a phosphodiester bond between the 3' hydroxyl group of the first nucleoside and the 5' hydroxyl group of the second. As a basic building block of DNA, TpT is crucial in various research applications, including the study of DNA structure and function, DNA-protein interactions, and as a starting material for the synthesis of longer oligonucleotides for therapeutic and diagnostic purposes. The reliable synthesis and thorough characterization of TpT are paramount to ensure the accuracy and reproducibility of these applications.

Synthesis of Thymidylyl-(3'->5')-thymidine

The most common and efficient method for the synthesis of TpT and other oligonucleotides is the solid-phase phosphoramidite method .[1][2] This technique involves the sequential addition of protected nucleoside phosphoramidites to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG).[3][4] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Solid-Phase Synthesis Workflow

The synthesis proceeds in the 3' to 5' direction. The first nucleoside (the 3'-terminal thymidine) is attached to the solid support. The synthesis cycle then begins for the addition of the second thymidine.

Synthesis_Workflow Start 1. Start with Thymidine on Solid Support (CPG) Detritylation 2. Detritylation: Removal of DMT protecting group (Trichloroacetic Acid) Start->Detritylation Coupling 3. Coupling: Addition of Thymidine Phosphoramidite (Activated by Tetrazole) Detritylation->Coupling Capping 4. Capping: Acetylation of unreacted 5'-OH groups (Acetic Anhydride) Coupling->Capping Oxidation 5. Oxidation: Conversion of phosphite triester to phosphate triester (Iodine) Capping->Oxidation Cleavage 6. Cleavage and Deprotection: Release from solid support and removal of protecting groups (Ammonium Hydroxide) Oxidation->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification FinalProduct Final Product: Thymidylyl-(3'->5')-thymidine (TpT) Purification->FinalProduct Characterization_Workflow Purified_TpT Purified TpT Sample HPLC Analytical RP-HPLC Purified_TpT->HPLC MS ESI-Mass Spectrometry Purified_TpT->MS NMR NMR Spectroscopy (¹H and ³¹P) Purified_TpT->NMR Purity Purity > 95% HPLC->Purity MW Correct Molecular Weight MS->MW Structure Correct Structure Confirmed NMR->Structure

References

An In-depth Technical Guide to the Biochemical Properties of Thymidylyl-(3'->5')-thymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidylyl-(3'->5')-thymidine, a dinucleotide also recognized as TpT or d(TpT), is a fundamental component of DNA and a key molecule in various cellular processes. An understanding of its biochemical properties is critical for research in molecular biology, drug development, and DNA repair mechanisms. This guide provides a comprehensive overview of the structural, physicochemical, and thermodynamic characteristics of TpT. It includes detailed experimental protocols for its analysis and purification, and explores its role in cellular signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physicochemical and Structural Properties

Thymidylyl-(3'->5')-thymidine is a dinucleoside monophosphate composed of two thymidine units linked by a phosphodiester bond between the 3' hydroxyl group of one thymidine and the 5' hydroxyl group of the other.

General Properties
PropertyValueSource
Molecular Formula C20H26N4O12P-PubChem
Molecular Weight 545.41 g/mol PubChem
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=C(C(=O)NC4=O)C)O)OPubChem
InChI Key YZCYMYWDZFAUDD-RNGXCGTMSA-NPubChem
Appearance White to off-white powderCommercial Suppliers
Solubility Soluble in waterGeneral Knowledge
Computed Properties
PropertyValueSource
XLogP3-AA -2.3PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 10PubChem
Rotatable Bond Count 7PubChem
Exact Mass 545.13358 g/mol PubChem
Monoisotopic Mass 545.13358 g/mol PubChem
Topological Polar Surface Area 224 ŲPubChem
Heavy Atom Count 37PubChem
Formal Charge -1PubChem
Complexity 969PubChem
Structural and Conformational Data

A conformational study of d(TpT) using 270 MHz NMR spectroscopy has provided insights into its solution structure.

Conformational ParameterValue/ObservationSource
Sugar Pucker (3'-Thymidine) Predominantly S-type (C2'-endo)[1]
Sugar Pucker (5'-Thymidine) Predominantly S-type (C2'-endo)[1]
Glycosidic Bond Conformation Preferentially anti conformation[1]
Backbone Torsion Angle (γ+) ~75% population[1]

Thermodynamic Properties

The thermodynamic stability of dinucleotides is crucial for understanding DNA hybridization and melting processes. While specific experimental values for the enthalpy and entropy of TpT melting are not widely published, general principles of dinucleotide thermodynamics apply. The stability is influenced by base stacking interactions and hydrogen bonding.

Thermodynamic ParameterValueMethodSource
Melting Temperature (Tm) Not availableUV thermal denaturation-
Enthalpy of Melting (ΔH°) Not availableUV thermal denaturation-
Entropy of Melting (ΔS°) Not availableUV thermal denaturation-
Gibbs Free Energy of Melting (ΔG°) Not availableCalculated-

Note: These values can be determined experimentally using UV thermal denaturation as described in the protocols section.

Role in Cellular Processes and Signaling

Thymidylyl-(3'->5')-thymidine plays a significant role in DNA repair pathways. UV radiation can induce the formation of cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts between adjacent thymine bases, leading to DNA damage. The recognition and repair of these lesions are critical for maintaining genomic integrity. The presence of such DNA damage can trigger the p53 signaling pathway, a key tumor suppressor pathway.

Proposed TpT-Mediated Activation of the p53 Signaling Pathway

The following diagram illustrates a proposed logical workflow for how DNA damage involving TpT can lead to the activation of the p53 pathway.

p53_activation_by_TpT_damage Proposed p53 Activation by TpT Damage cluster_0 DNA Damage Induction cluster_1 Damage Recognition and Signaling Cascade cluster_2 Cellular Response UV_Radiation UV Radiation TpT_in_DNA Thymidylyl-(3'->5')-thymidine in DNA UV_Radiation->TpT_in_DNA DNA_Damage DNA Damage (e.g., CPDs, 6-4PPs) TpT_in_DNA->DNA_Damage Damage_Recognition Damage Recognition (e.g., by NER complex) DNA_Damage->Damage_Recognition ATR_ATM_Activation ATR/ATM Kinase Activation Damage_Recognition->ATR_ATM_Activation CHK1_CHK2_Phosphorylation CHK1/CHK2 Phosphorylation ATR_ATM_Activation->CHK1_CHK2_Phosphorylation p53_Phosphorylation p53 Phosphorylation (Stabilization) CHK1_CHK2_Phosphorylation->p53_Phosphorylation p53_Target_Gene_Expression p53 Target Gene Expression (e.g., p21) p53_Phosphorylation->p53_Target_Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest p53_Target_Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (if damage is severe) p53_Target_Gene_Expression->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for

Caption: Proposed p53 activation pathway initiated by TpT-containing DNA damage.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Thymidylyl-(3'->5')-thymidine. The following sections provide step-by-step protocols for key analytical techniques.

Purification of TpT by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purification of TpT from a synthetic mixture or a biological extract using reversed-phase HPLC.

HPLC_Workflow HPLC Purification Workflow for TpT Sample_Prep 1. Sample Preparation - Dissolve sample in mobile phase A - Filter through 0.22 µm syringe filter Column_Equilibration 2. Column Equilibration - Equilibrate C18 column with  95% Mobile Phase A / 5% Mobile Phase B Sample_Prep->Column_Equilibration Injection 3. Sample Injection - Inject prepared sample onto the column Column_Equilibration->Injection Gradient_Elution 4. Gradient Elution - Apply a linear gradient of Mobile Phase B  (e.g., 5% to 50% over 30 min) Injection->Gradient_Elution Detection 5. UV Detection - Monitor absorbance at 260 nm Gradient_Elution->Detection Fraction_Collection 6. Fraction Collection - Collect peaks corresponding to TpT Detection->Fraction_Collection Analysis 7. Purity Analysis - Analyze collected fractions by analytical HPLC  or Mass Spectrometry Fraction_Collection->Analysis Lyophilization 8. Lyophilization - Lyophilize pure fractions to obtain solid TpT Analysis->Lyophilization

Caption: A typical workflow for the purification of TpT using reversed-phase HPLC.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in HPLC-grade water.

    • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile/water.

    • Filter both mobile phases through a 0.45 µm filter and degas.

  • Sample Preparation:

    • Dissolve the crude TpT sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Injection Volume: 20-100 µL, depending on the sample concentration and column capacity.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the major peak with the expected retention time for TpT.

    • Analyze the purity of the collected fractions by analytical HPLC under the same conditions.

    • Pool the pure fractions and lyophilize to obtain the purified TpT as a solid.

Conformational Analysis of TpT by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the solution conformation of dinucleotides like TpT. COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative.

NMR_Workflow 2D NMR Analysis Workflow for TpT Sample_Prep 1. Sample Preparation - Dissolve purified TpT in D2O - Add internal standard (e.g., DSS) 1D_Proton_NMR 2. 1D ¹H NMR Acquisition - Obtain a standard proton spectrum for initial assessment Sample_Prep->1D_Proton_NMR 2D_COSY_Acquisition 3. 2D COSY Acquisition - Identify scalar-coupled protons (through-bond correlations) 1D_Proton_NMR->2D_COSY_Acquisition 2D_NOESY_Acquisition 4. 2D NOESY Acquisition - Identify spatially close protons (through-space correlations) 2D_COSY_Acquisition->2D_NOESY_Acquisition Data_Processing 5. Data Processing - Fourier transform and phase correct the 2D spectra 2D_NOESY_Acquisition->Data_Processing Resonance_Assignment 6. Resonance Assignment - Assign proton signals using COSY and NOESY walk Data_Processing->Resonance_Assignment Structural_Analysis 7. Structural Analysis - Analyze NOE cross-peak intensities to determine  internuclear distances and deduce conformation Resonance_Assignment->Structural_Analysis

Caption: Workflow for the conformational analysis of TpT using 2D NMR spectroscopy.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of lyophilized, purified TpT in 0.5 mL of 99.9% D₂O.

    • Lyophilize and redissolve in D₂O two more times to exchange labile protons.

    • Finally, dissolve in 0.5 mL of 99.96% D₂O and add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (≥ 400 MHz).

    • 1D ¹H NMR: Acquire a standard proton spectrum to check for sample purity and concentration.

    • 2D DQF-COSY: Acquire a Double-Quantum Filtered COSY spectrum to identify J-coupled protons within the deoxyribose sugar rings.

    • 2D NOESY: Acquire a NOESY spectrum with a mixing time of 200-400 ms to observe through-space correlations between protons, which are indicative of their spatial proximity.

  • Data Processing and Analysis:

    • Process the acquired FIDs using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

    • Resonance Assignment: Use the COSY spectrum to trace the connectivity of the sugar protons (H1' to H4', H5', H5''). Use the NOESY spectrum to connect the base protons (H6, CH₃) to the sugar protons of the same and adjacent residues.

    • Conformational Analysis: Analyze the intensities of the NOE cross-peaks to estimate interproton distances. For example, the intensity of the NOE between the H6 of a thymine and the H1' of its own sugar is indicative of the glycosidic torsion angle (anti or syn). The pattern of intra- and inter-residue NOEs provides information about the sugar pucker and the overall helical conformation.

Molecular Weight Determination and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is a sensitive technique for confirming the molecular weight of TpT and for studying its fragmentation patterns, which can be useful for structural elucidation and for identifying modifications.

MS_Workflow Mass Spectrometry Analysis Workflow for TpT Sample_Prep 1. Sample Preparation - Dilute purified TpT in an appropriate solvent  (e.g., 50% acetonitrile/water for ESI) MS_Acquisition 2. Mass Spectrum Acquisition - Infuse the sample into the mass spectrometer  (e.g., ESI-MS in negative ion mode) Sample_Prep->MS_Acquisition MW_Confirmation 3. Molecular Weight Confirmation - Observe the [M-H]⁻ ion at the expected m/z MS_Acquisition->MW_Confirmation Tandem_MS 4. Tandem MS (MS/MS) Acquisition - Isolate the [M-H]⁻ ion and subject it to  collision-induced dissociation (CID) MW_Confirmation->Tandem_MS Fragmentation_Analysis 5. Fragmentation Analysis - Analyze the resulting fragment ions to confirm  the sequence and structure Tandem_MS->Fragmentation_Analysis

Caption: Workflow for the analysis of TpT by mass spectrometry.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a solution of purified TpT at a concentration of 1-10 µM in a 50:50 mixture of acetonitrile and water. A small amount of a volatile base like triethylamine can be added to enhance deprotonation in negative ion mode.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Mass Analyzer: Any suitable mass analyzer can be used, such as a quadrupole, ion trap, or time-of-flight (TOF).

    • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion of TpT. The expected m/z for [M-H]⁻ is approximately 544.1.

  • Tandem Mass Spectrometry (MS/MS):

    • Isolate the precursor ion corresponding to [M-H]⁻ in the mass analyzer.

    • Induce fragmentation of the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the mass spectrum of the resulting fragment ions.

  • Data Analysis:

    • Analyze the fragmentation pattern. Characteristic fragments for dinucleotides include ions resulting from cleavage of the phosphodiester backbone (e.g., w- and a-B-ions) and loss of the nucleobase. This fragmentation data confirms the identity and sequence of the dinucleotide.

Conclusion

This technical guide has provided a detailed overview of the biochemical properties of Thymidylyl-(3'->5')-thymidine. The presented data and protocols offer a valuable resource for researchers and professionals working with this important biomolecule. Further experimental determination of its thermodynamic properties and a high-resolution crystal structure would provide a more complete understanding of its behavior. The proposed involvement of TpT-induced DNA damage in the activation of the p53 pathway highlights its significance in cellular responses to genotoxic stress and its relevance as a target for therapeutic intervention.

References

In Vitro Stability of Thymidylyl-(3'->5')-thymidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of thymidylyl-(3'->5')-thymidine (TpT), a fundamental dinucleoside monophosphate. Understanding the stability of TpT is critical for its use in various research and therapeutic applications, including its function as a building block for oligonucleotides and its potential role in signaling pathways. This document outlines the key factors influencing its stability, methodologies for assessment, and potential degradation pathways.

Introduction to Thymidylyl-(3'->5')-thymidine Stability

Thymidylyl-(3'->5')-thymidine is a dinucleotide composed of two thymidine residues linked by a phosphodiester bond. The integrity of this phosphodiester linkage is paramount to its biological function and is susceptible to cleavage under various chemical and enzymatic conditions. The primary modes of degradation for TpT in an in vitro setting are enzymatic hydrolysis by nucleases and chemical hydrolysis, which is influenced by pH and temperature.

Factors Influencing In Vitro Stability

The stability of TpT can be affected by a multitude of factors, with enzymatic degradation being the most significant in biological matrices.

2.1. Enzymatic Degradation:

Biological fluids such as serum, plasma, and cell culture media contain a variety of nucleases that can degrade TpT. These enzymes are broadly classified as:

  • Phosphodiesterases (PDEs): These enzymes hydrolyze phosphodiester bonds. Snake venom phosphodiesterase (SVPD) is a well-characterized exonuclease that cleaves oligonucleotides from the 3'-end, releasing 5'-mononucleotides.

  • Endonucleases and Exonucleases: Present in serum and cell lysates, these enzymes can cleave phosphodiester bonds within the sequence or at the termini of oligonucleotides, respectively. For a dinucleotide like TpT, both types of activity can lead to its degradation into thymidine and thymidine 5'-monophosphate.

2.2. Chemical Degradation:

  • pH: The phosphodiester bond of TpT is generally stable in the neutral pH range (pH 5-9). However, its stability decreases under strongly acidic or alkaline conditions. At low pH, depurination can occur, although this is more relevant for purine-containing oligonucleotides. At high pH, alkaline hydrolysis of the phosphodiester bond can be accelerated.

  • Temperature: Elevated temperatures can increase the rate of both chemical and enzymatic degradation. For long-term storage, it is advisable to keep TpT solutions at low temperatures (e.g., -20°C or -80°C).

Quantitative Stability Data

While specific kinetic data for the degradation of thymidylyl-(3'->5')-thymidine is not extensively available in the public domain, the stability of dinucleoside monophosphates is generally lower than that of longer oligonucleotides due to their greater accessibility to nucleases. The following table summarizes expected stability trends based on the available literature for oligonucleotides.

ConditionStability TrendPrimary Degradation Pathway
Human Serum (37°C) LowEnzymatic (Exo- and Endonucleases)
Fetal Bovine Serum (37°C) LowEnzymatic (Exo- and Endonucleases)
Cell Culture Media (e.g., DMEM, RPMI-1640) with Serum Low to ModerateEnzymatic (Exo- and Endonucleases from serum)
Cell Culture Media (Serum-Free) Moderate to HighMinimal enzymatic activity
Phosphate Buffered Saline (PBS, pH 7.4, 37°C) HighChemical hydrolysis (slow)
Acidic Buffer (pH < 5, 37°C) ModerateAcid-catalyzed hydrolysis
Alkaline Buffer (pH > 9, 37°C) ModerateBase-catalyzed hydrolysis

Experimental Protocols for Stability Assessment

The in vitro stability of TpT can be assessed using the following experimental protocols.

4.1. In Vitro Stability Assay in Serum or Cell Culture Media

This protocol is designed to evaluate the stability of TpT in a biologically relevant matrix.

Materials:

  • Thymidylyl-(3'->5')-thymidine (TpT) standard solution

  • Human serum or Fetal Bovine Serum (FBS)

  • Cell culture medium (e.g., DMEM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator (37°C)

  • Microcentrifuge tubes

  • HPLC system with a reverse-phase C18 column

  • Mobile phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile phase B: Acetonitrile

  • Quenching solution (e.g., 0.5 M HCl or organic solvent)

Procedure:

  • Prepare a stock solution of TpT in PBS.

  • In microcentrifuge tubes, mix the TpT solution with the test matrix (e.g., 50% human serum in PBS) to a final desired concentration of TpT.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the quenching solution to stop enzymatic activity.

  • Centrifuge the samples to pellet any precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC.

  • Quantify the amount of remaining intact TpT by integrating the peak area and comparing it to a standard curve. The appearance of degradation products such as thymidine and thymidine 5'-monophosphate can also be monitored.

4.2. Enzymatic Degradation Assay using Snake Venom Phosphodiesterase (SVPD)

This assay assesses the susceptibility of TpT to a specific exonuclease.

Materials:

  • Thymidylyl-(3'->5')-thymidine (TpT)

  • Snake Venom Phosphodiesterase (SVPD)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • Incubator (37°C)

  • HPLC system as described above

Procedure:

  • Prepare a solution of TpT in the reaction buffer.

  • Initiate the reaction by adding a known amount of SVPD to the TpT solution.

  • Incubate the reaction mixture at 37°C.

  • At defined time intervals, take aliquots and stop the reaction (e.g., by heat inactivation or addition of a chelating agent like EDTA).

  • Analyze the samples by HPLC to determine the concentration of remaining TpT and the formation of thymidine 5'-monophosphate.

  • Calculate the initial rate of hydrolysis to determine kinetic parameters if desired.

Visualizations

5.1. Chemical Structure and Potential Cleavage Sites

Caption: Structure of TpT and potential cleavage sites.

5.2. Experimental Workflow for In Vitro Stability Assay

G A Prepare TpT Solution B Mix with Matrix (Serum, Media, etc.) A->B C Incubate at 37°C B->C D Sample at Time Points C->D E Quench Reaction D->E F Centrifuge E->F G Analyze by HPLC F->G H Quantify Remaining TpT G->H

Caption: Workflow for in vitro stability assessment of TpT.

5.3. Degradation Pathway of TpT by Phosphodiesterase

G TpT Thymidylyl-(3'->5')-thymidine Enzyme Phosphodiesterase (e.g., SVPD) TpT->Enzyme Products Degradation Products Enzyme->Products TMP Thymidine 5'-monophosphate Products->TMP Thd Thymidine Products->Thd

Caption: Enzymatic degradation pathway of TpT.

Navigating the Core: A Technical Guide to the Biological Significance of Thymidylyl-(3'->5')-thymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Dinucleotide at the Heart of DNA Integrity and Damage

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action and biological relevance of Thymidylyl-(3'->5')-thymidine (TpT). While not possessing a classical pharmacological mechanism of action as a signaling molecule or enzyme modulator, the significance of TpT lies in its fundamental role as a structural component of DNA, its position at the crossroads of critical metabolic pathways, and its unfortunate prominence as a primary target for UV-induced DNA damage. This document elucidates the lifecycle of TpT from the metabolism of its precursors to its role in DNA damage and the subsequent repair pathways.

The Metabolic Foundation: Synthesis and Catabolism of Thymidine Nucleotides

The journey of Thymidylyl-(3'->5')-thymidine begins not with the dinucleotide itself, but with the synthesis and regulation of its precursor, thymidine, and its phosphorylated derivatives. The cellular pool of deoxythymidine triphosphate (dTTP), the immediate precursor for the incorporation of thymidine into DNA, is tightly controlled through two primary pathways: the de novo pathway and the salvage pathway.

The de novo pathway synthesizes deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase. The salvage pathway recycles thymidine from DNA degradation, phosphorylating it to dTMP via the enzyme thymidine kinase. These pathways are critical for maintaining a balanced supply of nucleotides for DNA replication and repair.[1]

An imbalance in the thymidine nucleotide pool can have severe consequences. An excess of thymidine can be mutagenic and recombinogenic, while a deficiency can lead to increased mutation rates and replication stress.[2]

Below is a diagram illustrating the key enzymatic steps in thymidine metabolism.

dot cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_phosphorylation Phosphorylation Cascade cluster_catabolism Catabolism dUMP dUMP dTMP_denovo dTMP dUMP->dTMP_denovo Thymidylate Synthase dTMP dTMP Thymidine Thymidine dTMP_salvage dTMP Thymidine->dTMP_salvage Thymidine Kinase (TK) Thymidine_cat Thymidine dTDP dTDP dTMP->dTDP Thymidylate Kinase dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA DNA Incorporation (TpT formation) dTTP->DNA DNA Polymerase Thymine Thymine Thymidine_cat->Thymine Thymidine Phosphorylase Dihydrothymine Dihydrothymine Thymine->Dihydrothymine Dihydrothymine Dehydrogenase

Figure 1: Thymidine Metabolism Pathway

Table 1: Quantitative Data for Key Enzymes in Human Thymidine Metabolism

EnzymeSubstrate(s)Km Value(s)Inhibitor(s)
Thymidine Kinase 1 (cytosolic)Thymidine0.5 µM (high affinity), 14 µM (low affinity)TTP
ATP-TTP (Ki = 8.5 µM)
Thymidine Kinase 2 (mitochondrial)Thymidine6.6 µM-
Deoxycytidine20 µM-
Thymidylate SynthasedUMP-5-Fluorouracil (irreversible)
Dihydropyrimidine DehydrogenaseUracil0.8 µM-
NADPH0.12 µM-
Thymidine PhosphorylaseThymidine--
Phosphate--

The Structural Role and Vulnerability of TpT in DNA

Within the DNA double helix, Thymidylyl-(3'->5')-thymidine is a dinucleotide sequence linked by a phosphodiester bond. While structurally integral, the adjacency of two thymine bases makes the TpT sequence the most common site for damage induced by ultraviolet (UV) radiation.

UV light, particularly UVB, can cause the formation of covalent linkages between the two thymine bases of a TpT sequence, resulting in the formation of cyclobutane pyrimidine dimers (CPDs) or (6-4) photoproducts. These lesions distort the DNA helix, blocking the progression of DNA polymerase and RNA polymerase, thereby halting replication and transcription. If left unrepaired, these photoproducts are mutagenic and can lead to cell death or carcinogenesis.

G cluster_0 DNA Strand with TpT Sequence cluster_1 UV Radiation cluster_2 Formation of Cyclobutane Pyrimidine Dimer (CPD) A1 A1 T1 T1 A1->T1 G1 G1 T1->G1 p C1 C1 G1->C1 p T2 T2 C1->T2 p T3 T3 T2->T3 p A2 A2 T3->A2 p UV UVB Light A3 A3 T4 T4 A3->T4 G2 G2 T4->G2 p C2 C2 G2->C2 p T5 T5 C2->T5 p T6 T6 T5->T6 p T5->T6 CPD A4 A4 T6->A4 p cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 G Damage_Recognition 1. Damage Recognition (e.g., XPC-RAD23B, DDB1-DDB2) Unwinding 2. DNA Unwinding (TFIIH complex with XPB and XPD helicases) Damage_Recognition->Unwinding Recruitment of TFIIH Excision 3. Dual Incision (XPG and XPF-ERCC1 endonucleases) Unwinding->Excision Creation of a bubble around the lesion Synthesis 4. DNA Synthesis (DNA Polymerase δ/ε) Excision->Synthesis Removal of a ~30nt oligonucleotide Ligation 5. Ligation (DNA Ligase I or III) Synthesis->Ligation Filling the gap Repaired_DNA Repaired DNA Ligation->Repaired_DNA G Cell_Culture 1. Cell Culture and Treatment UV_Irradiation 2. UV Irradiation Cell_Culture->UV_Irradiation DNA_Extraction 3. Genomic DNA Extraction UV_Irradiation->DNA_Extraction DNA_Quantification 4. DNA Quantification DNA_Extraction->DNA_Quantification Damage_Detection 5. Damage Detection DNA_Quantification->Damage_Detection ELISA ELISA with CPD-specific antibody Damage_Detection->ELISA Mass_Spec LC-MS/MS Analysis of digested DNA Damage_Detection->Mass_Spec Data_Analysis 6. Data Analysis and Quantification ELISA->Data_Analysis Mass_Spec->Data_Analysis

References

Thymidylyl-(3'->5')-thymidine: A Key Building Block for Advanced Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of oligonucleotides with high fidelity and efficiency is paramount for a wide range of applications, from therapeutic agents like antisense oligonucleotides and siRNAs to diagnostic tools such as PCR primers and probes.[1][2] The foundational technology for this is the phosphoramidite solid-phase synthesis method.[3][4] While the stepwise addition of mononucleotide phosphoramidites is the standard, the use of pre-formed dinucleotide building blocks, such as thymidylyl-(3'->5')-thymidine (T-T dimer), offers distinct advantages in specific contexts. This guide provides a comprehensive overview of the synthesis, application, and technical considerations for using thymidylyl-(3'->5')-thymidine phosphoramidite in oligonucleotide synthesis.

Advantages of Using Dimer Phosphoramidites

The primary advantage of employing dimer phosphoramidites is the reduction in the number of synthesis cycles required to assemble a target oligonucleotide. Each cycle, consisting of deblocking, coupling, capping, and oxidation, introduces the potential for side reactions and impurities. By adding two nucleotide residues in a single coupling step, the overall efficiency of synthesizing longer or repetitive sequences can be improved, leading to a higher yield of the full-length product and simplified purification.[5]

Synthesis of Thymidylyl-(3'->5')-thymidine Phosphoramidite

The preparation of a thymidylyl-(3'->5')-thymidine phosphoramidite synthon is a multi-step process that involves the protection of reactive groups on the nucleosides, the formation of the phosphodiester bond between the two thymidine units, and subsequent phosphitylation to create the reactive phosphoramidite. The following is a generalized experimental protocol based on established phosphoramidite chemistry principles.[6][7]

Experimental Protocol: Synthesis of 5'-O-DMT-thymidylyl-(3'->5')-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

Materials:

  • 5'-O-Dimethoxytrityl (DMT)-thymidine

  • 3'-O-TBDMS-thymidine (tert-butyldimethylsilyl protected)

  • N,N-Diisopropylamino cyanoethyl phosphoramidic chloride

  • Tetrazole

  • Iodine (I₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Triethylamine (TEA)

  • Thiophenol

  • Ammonium hydroxide

Procedure:

  • Step 1: Coupling of Protected Thymidine Monomers.

    • Dissolve 5'-O-DMT-thymidine and a slight excess of 3'-O-TBDMS-thymidine in anhydrous acetonitrile.

    • Add tetrazole as an activator and N,N-Diisopropylamino cyanoethyl phosphoramidic chloride to initiate the coupling reaction, forming a protected T-T dimer with a phosphite triester linkage.

    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

    • Upon completion, quench the reaction and purify the product using silica gel chromatography.

  • Step 2: Oxidation of the Phosphite Triester.

    • Dissolve the purified, protected dimer in a solution of iodine in THF/pyridine/water.

    • This oxidizes the phosphite triester to the more stable phosphate triester.

    • Purify the oxidized dimer by silica gel chromatography.

  • Step 3: Deprotection of the 3'-O-TBDMS Group.

    • Treat the oxidized dimer with a solution of triethylamine trihydrofluoride (TEA·3HF) in an organic solvent to selectively remove the TBDMS protecting group from the 3'-hydroxyl position.

    • Monitor the deprotection by TLC or HPLC.

    • Purify the resulting product with the free 3'-hydroxyl group.

  • Step 4: Phosphitylation of the 3'-Hydroxyl Group.

    • Dissolve the purified dimer with the free 3'-hydroxyl in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (Hunig's base) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[6]

    • This reaction introduces the reactive phosphoramidite moiety at the 3'-position.

    • The final product, 5'-O-DMT-thymidylyl-(3'->5')-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, is purified under anhydrous conditions, typically by precipitation.

The following diagram illustrates the key steps in the synthesis of the thymidylyl-(3'->5')-thymidine phosphoramidite.

Synthesis_of_TT_Dimer_Phosphoramidite cluster_synthesis Synthesis of T-T Dimer Phosphoramidite Protected_T1 5'-DMT-Thymidine Coupling Coupling (Phosphoramidite Chemistry) Protected_T1->Coupling Protected_T2 3'-TBDMS-Thymidine Protected_T2->Coupling Protected_Dimer_P_III Protected T-T Dimer (Phosphite Triester) Coupling->Protected_Dimer_P_III Oxidation Oxidation (I₂) Protected_Dimer_P_III->Oxidation Protected_Dimer_P_V Protected T-T Dimer (Phosphate Triester) Oxidation->Protected_Dimer_P_V Deprotection 3'-OH Deprotection (TEA·3HF) Protected_Dimer_P_V->Deprotection Dimer_3_OH 5'-DMT-T-T-3'-OH Deprotection->Dimer_3_OH Phosphitylation Phosphitylation Dimer_3_OH->Phosphitylation Final_Product 5'-DMT-T-T-3'-Phosphoramidite Phosphitylation->Final_Product

Caption: Synthesis of the T-T Dimer Phosphoramidite.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The thymidylyl-(3'->5')-thymidine phosphoramidite is incorporated into a growing oligonucleotide chain using a standard automated DNA synthesizer. The synthesis cycle is analogous to that of monomer phosphoramidites.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The solid-phase synthesis of oligonucleotides proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[8] The cycle consists of four main steps:

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl group for the next coupling step.[8]

  • Coupling: The thymidylyl-(3'->5')-thymidine phosphoramidite, activated by a catalyst such as tetrazole or 5-ethylthio-1H-tetrazole (ETT), is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and 1-methylimidazole).

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

The following diagram illustrates the workflow for incorporating the T-T dimer into an oligonucleotide.

Oligo_Synthesis_Workflow cluster_workflow Solid-Phase Synthesis with T-T Dimer Start Start with solid support (e.g., CPG-Nucleoside) Deblocking 1. Deblocking (Remove 5'-DMT) Start->Deblocking Coupling 2. Coupling (Add activated T-T Dimer Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Repeat Repeat Cycle (for further elongation) Oxidation->Repeat Repeat->Deblocking Yes Cleavage Cleavage from Support & Deprotection Repeat->Cleavage No Purification Purification (e.g., HPLC) Cleavage->Purification Final_Oligo Final Oligonucleotide Purification->Final_Oligo

Caption: Oligonucleotide Synthesis Workflow with T-T Dimer.

Quantitative Data and Performance

The performance of thymidylyl-(3'->5')-thymidine phosphoramidite in oligonucleotide synthesis is evaluated based on its coupling efficiency and the stability of the resulting oligonucleotides.

ParameterTypical ValueNotes
Coupling Efficiency > 98%Per coupling step. Slightly lower than monomeric phosphoramidites due to steric hindrance, but still highly efficient.
Overall Yield Dependent on oligo lengthThe use of dimers can lead to higher overall yields for sequences with repeating T-T units by reducing the total number of coupling cycles.
Purity of Crude Oligo HighThe reduction in synthesis cycles can lead to a lower accumulation of failure sequences, simplifying purification.
Thermal Stability (Tm) No significant changeThe incorporation of a pre-formed T-T dimer does not significantly alter the melting temperature (Tm) of the resulting oligonucleotide duplex compared to one synthesized with monomers.

Applications in Research and Drug Development

The use of thymidylyl-(3'->5')-thymidine phosphoramidite is particularly advantageous in several areas:

  • Synthesis of Oligonucleotides with Poly-Thymidine Tracts: For sequences containing multiple consecutive thymidine residues, such as poly-T tails in mRNA constructs or certain aptamers, using a T-T dimer can significantly expedite the synthesis process and improve yields.

  • Preparation of Diagnostic Probes: Molecular beacons and other hybridization probes often contain poly-T linkers. The use of dimer phosphoramidites can streamline their production.

  • Therapeutic Oligonucleotides: In the synthesis of antisense oligonucleotides or siRNAs where thymidine repeats are present, dimer building blocks can enhance manufacturing efficiency.[1]

  • Gene Synthesis: For the assembly of synthetic genes, where long stretches of DNA are required, dimer phosphoramidites can be a valuable tool to reduce synthesis time and improve the quality of the final product.

Conclusion

Thymidylyl-(3'->5')-thymidine as a phosphoramidite building block represents a valuable tool for the efficient synthesis of specific types of oligonucleotides. By reducing the number of synthetic cycles, it can lead to higher yields and purity, particularly for sequences containing thymidine repeats. While the synthesis of the dimer itself is a multi-step process, the benefits it offers in the subsequent automated synthesis of complex oligonucleotides make it an important consideration for researchers and professionals in the fields of biotechnology and drug development. The continued refinement of phosphoramidite chemistry, including the use of such specialized building blocks, will continue to drive innovation in nucleic acid-based technologies.[2]

References

Enzymatic Synthesis of Thymidylyl-(3'->5')-thymidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Thymidylyl-(3'->5')-thymidine (TpT), a fundamental dinucleotide block for various research and therapeutic applications. The enzymatic approach offers a highly specific and efficient alternative to traditional chemical synthesis methods, operating under mild aqueous conditions. This document outlines the core principles, detailed experimental protocols, and expected outcomes based on established methodologies.

Core Principle: T4 RNA Ligase-Mediated Ligation

The primary enzyme utilized for the synthesis of TpT is T4 RNA Ligase . While its name suggests a preference for RNA substrates, T4 RNA ligase has been demonstrated to efficiently catalyze the formation of a phosphodiester bond between single-stranded deoxyribonucleotides.[1][2][3] The reaction proceeds via the ligation of a donor molecule, a thymidine nucleotide with a 5'-phosphate and a 3'-phosphate (pTp), to an acceptor molecule, a thymidine nucleotide with a free 3'-hydroxyl group (pT).

The overall reaction can be summarized as follows:

Acceptor (Thymidine 5'-monophosphate) + Donor (Thymidine 3',5'-bisphosphate) --(T4 RNA Ligase, ATP)--> Thymidylyl-(3'->5')-thymidine (TpT) + Pi

Experimental Workflow

The enzymatic synthesis of TpT involves a straightforward workflow, encompassing reaction setup, incubation, and product purification.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Ligation cluster_purification Product Purification & Analysis prep_acceptor Prepare Acceptor: Thymidine 5'-monophosphate (pT) reaction_setup Combine Substrates, Enzyme, and Buffer in Reaction Tube prep_acceptor->reaction_setup prep_donor Prepare Donor: Thymidine 3',5'-bisphosphate (pTp) prep_donor->reaction_setup prep_enzyme Prepare T4 RNA Ligase and Reaction Buffer prep_enzyme->reaction_setup incubation Incubate at 37°C reaction_setup->incubation purification Purify TpT Product (e.g., HPLC) incubation->purification analysis Analyze Product Purity and Yield purification->analysis

Figure 1. General experimental workflow for the enzymatic synthesis of TpT.

Quantitative Data Summary

The yield of the enzymatic synthesis of dinucleotides using T4 RNA ligase is influenced by the specific substrates and reaction conditions. The table below summarizes typical yields for the addition of deoxyribonucleoside 3',5'-bisphosphates to an oligodeoxyribonucleotide acceptor, which serves as a strong indicator for the expected yield of TpT synthesis.

Donor SubstrateAcceptor SubstrateReported Yield (%)Reference
Deoxyribonucleoside 3',5'-bisphosphatesOligodeoxyribonucleotides54 to >95[3]
OligodeoxyribonucleotidesOligodeoxyribonucleotides22 to 81[2]

Table 1. Reported yields for T4 RNA ligase-catalyzed ligation of deoxyribonucleotides.

Detailed Experimental Protocol

This protocol is a generalized procedure for the synthesis of TpT using T4 RNA ligase. Optimization of reactant concentrations and incubation time may be required to achieve maximum yield.

Materials:

  • Thymidine 5'-monophosphate (pT) - Acceptor

  • Thymidine 3',5'-bisphosphate (pTp) - Donor

  • T4 RNA Ligase (High Concentration)

  • 10x T4 RNA Ligase Reaction Buffer (typically contains 500 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT, 10 mM ATP)

  • Nuclease-free water

  • Reaction tubes

  • Incubator or water bath at 37°C

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup:

    • In a nuclease-free microcentrifuge tube, combine the following components in the specified order:

      • Nuclease-free water to a final volume of 20 µL

      • 2 µL of 10x T4 RNA Ligase Reaction Buffer

      • Thymidine 5'-monophosphate (pT) to a final concentration of 1 mM

      • Thymidine 3',5'-bisphosphate (pTp) to a final concentration of 0.5 mM (a 2:1 acceptor to donor ratio is often a good starting point)

      • 1-2 µL of high concentration T4 RNA Ligase (e.g., 10-20 units)

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 to 12 hours. The optimal incubation time should be determined empirically.

  • Enzyme Inactivation:

    • To stop the reaction, heat the mixture at 65°C for 15 minutes.

  • Product Purification:

    • The TpT dinucleotide product can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

    • A C18 column is typically used with a gradient of an appropriate buffer system (e.g., triethylammonium acetate and acetonitrile).

  • Analysis:

    • The purity of the collected fractions should be assessed by analytical HPLC.

    • The identity of the product can be confirmed by mass spectrometry.

    • Quantify the yield by UV-Vis spectrophotometry at 267 nm.

Signaling Pathway and Logical Relationships

The enzymatic ligation process follows a defined logical progression from substrates to the final product, as illustrated in the diagram below.

G cluster_substrates Substrates cluster_enzyme Enzyme & Cofactors cluster_product Product pT Thymidine 5'-monophosphate (pT) (Acceptor) T4_ligase T4 RNA Ligase pT->T4_ligase Binds to active site pTp Thymidine 3',5'-bisphosphate (pTp) (Donor) pTp->T4_ligase Binds to active site TpT Thymidylyl-(3'->5')-thymidine (TpT) T4_ligase->TpT Catalyzes phosphodiester bond formation ATP ATP ATP->T4_ligase Provides energy Mg Mg²⁺ Mg->T4_ligase Cofactor

Figure 2. Logical relationship of components in the enzymatic synthesis of TpT.

Conclusion

The enzymatic synthesis of Thymidylyl-(3'->5')-thymidine using T4 RNA ligase presents a robust and highly specific method for producing this essential dinucleotide. The mild reaction conditions and high potential yields make it an attractive alternative to chemical synthesis, particularly for applications requiring high purity and biological compatibility. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and drug development professionals to implement this methodology in their laboratories.

References

Methodological & Application

Application Note: Quantification of Thymidylyl-(3'->5')-thymidine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylyl-(3'->5')-thymidine (TpT), a dinucleotide, is a fundamental component of DNA and its quantification is crucial in various research areas, including DNA damage and repair studies, oligonucleotide-based therapeutics development, and in vitro diagnostic assays. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the accurate quantification of TpT. This application note provides a detailed protocol for the analysis of TpT using reversed-phase HPLC with UV detection, summarizing key quantitative data and experimental procedures.

Principle

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Thymidylyl-(3'->5')-thymidine, being a moderately polar molecule, can be effectively separated from other nucleotides, nucleosides, and related impurities using a gradient elution with a mixture of an aqueous buffer and an organic solvent such as acetonitrile. The addition of an ion-pairing agent to the mobile phase can further enhance the retention and resolution of the negatively charged phosphate backbone of the dinucleotide. Detection is typically performed using a UV detector at a wavelength where thymine exhibits maximum absorbance, around 260-270 nm.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of thymidine and related compounds by HPLC, which can be adapted and validated for Thymidylyl-(3'->5')-thymidine.

Table 1: HPLC Method Validation Parameters for Thymine Quantification [1][2]

ParameterTypical Value
Linearity Range5 - 500 nmol/ml
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)1.2 nmol/ml
Limit of Quantification (LOQ)10 nmol/ml
Intra-day Precision (%RSD)< 9.6%
Inter-day Precision (%RSD)< 9.6%
Accuracy± 20%

Table 2: Example HPLC Columns for Nucleotide and Nucleoside Separation

Column TypeStationary PhaseSeparation Mode(s)
Zorbax C18OctadecylsilaneReversed-Phase[3]
Spherisorb C18OctadecylsilaneReversed-Phase[1]
Amaze HDNot SpecifiedHydrogen-bonding and Cation-exchange[4]
SHARC 1Not SpecifiedSpecific Hydrogen-bond Adsorption[5]

Experimental Protocol

This protocol outlines a general procedure for the quantification of Thymidylyl-(3'->5')-thymidine using reversed-phase HPLC. Method optimization and validation are essential for specific applications.

Materials and Reagents
  • Thymidylyl-(3'->5')-thymidine standard (purity ≥ 95%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • Tetrabutylammonium hydrogen sulfate (ion-pairing agent, optional)

  • Formic acid or acetic acid for pH adjustment

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Procedure

1. Standard Solution Preparation

  • Accurately weigh a known amount of Thymidylyl-(3'->5')-thymidine standard.

  • Dissolve the standard in ultrapure water or a suitable buffer to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase A to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Filter all standard solutions through a 0.22 µm syringe filter before injection.

2. Sample Preparation

  • The sample preparation will vary depending on the matrix. For aqueous samples, dilution with mobile phase A may be sufficient.

  • For complex matrices (e.g., biological samples), protein precipitation (e.g., with trichloroacetic acid or acetonitrile) followed by centrifugation and filtration may be necessary.[1]

  • Ensure the final sample solvent is compatible with the mobile phase.

  • Filter all samples through a 0.22 µm syringe filter before injection.

3. HPLC Method Parameters

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Ammonium acetate buffer, pH 6.0 (adjust with acetic acid). For ion-pairing, 5 mM tetrabutylammonium hydrogen sulfate can be added.[1]

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5-30% B (linear gradient)

    • 20-25 min: 30% B

    • 25-26 min: 30-5% B (linear gradient)

    • 26-35 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 267 nm

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the Thymidylyl-(3'->5')-thymidine standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of Thymidylyl-(3'->5')-thymidine in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Filtration Filtration (0.22 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (267 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of TpT Calibration_Curve->Quantification

Caption: Experimental workflow for TpT quantification.

separation_principle cluster_column Reversed-Phase Column cluster_mobile Mobile Phase Stationary_Phase Stationary Phase Nonpolar (C18) Elution Elution Stationary_Phase->Elution Elution with increasing organic solvent Mobile_Phase Mobile Phase Polar (Aqueous/ACN) TpT Thymidylyl-(3'->5')-thymidine (Moderately Polar) Mobile_Phase->TpT Carries sample TpT->Stationary_Phase Hydrophobic Interaction (Retention)

Caption: Principle of reversed-phase HPLC separation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Thymidylyl-(3'->5')-thymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylyl-(3'->5')-thymidine, a dinucleotide commonly denoted as d(TpT), is a fundamental component of DNA. Its accurate identification and quantification are crucial in various research areas, including DNA damage and repair studies, oligonucleotide therapeutics development, and metabolomics. This document provides detailed application notes and experimental protocols for the analysis of d(TpT) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of Analysis

The method described herein utilizes reversed-phase liquid chromatography for the separation of d(TpT) from complex matrices. Following chromatographic separation, electrospray ionization (ESI) in the negative ion mode is employed to generate deprotonated molecular ions of d(TpT). These precursor ions are then subjected to collision-induced dissociation (CID) in a triple quadrupole mass spectrometer. The resulting specific fragment ions are monitored for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid ion suppression and ensure the longevity of the analytical column and mass spectrometer.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.1% Formic acid in water (optional, for pH adjustment)

  • Syringe filters (0.22 µm, PTFE or nylon)

Protocol for Aqueous Samples (e.g., cell lysates, plasma):

  • To 100 µL of the aqueous sample, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

LC Parameters:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Triethylammonium acetate (TEAA) in water, pH 7.0
Mobile Phase B 10 mM Triethylammonium acetate (TEAA) in 50:50 acetonitrile:water
Gradient 0-2 min: 5% B; 2-10 min: 5-40% B; 10-12 min: 40-95% B; 12-14 min: 95% B; 14-15 min: 95-5% B; 15-20 min: 5% B
Flow Rate 0.25 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

ParameterRecommended Conditions
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Quantitative Data

The quantification of d(TpT) is achieved by monitoring specific precursor-to-product ion transitions. The molecular weight of d(TpT) is 546.4 g/mol . In negative ESI mode, the singly charged precursor ion [M-H]⁻ is observed.

MRM Transitions for Thymidylyl-(3'->5')-thymidine:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
d(TpT)545.4321.13015
d(TpT)545.4125.03025

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for the specific mass spectrometer being used.

Visualizations

Experimental Workflow

The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Protein_Precipitation Protein Precipitation (Methanol) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation LC Separation (Reversed-Phase C18) Filtration->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS1 Precursor Ion Selection (m/z 545.4) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Detection (m/z 321.1, 125.0) CID->MS2 Quantification Quantification (MRM) MS2->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Fig. 1: Experimental workflow for d(TpT) analysis.
Fragmentation Pathway

The fragmentation of the deprotonated d(TpT) precursor ion ([M-H]⁻ at m/z 545.4) primarily occurs at the phosphodiester bond and the glycosidic bonds. The major observed product ions are a result of these cleavages.

Fig. 2: Proposed fragmentation of d(TpT).

Conclusion

The LC-MS/MS method detailed in this document provides a robust and sensitive approach for the quantitative analysis of Thymidylyl-(3'->5')-thymidine. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the specific MRM transitions, offer a solid foundation for researchers in various fields. Optimization of instrument-specific parameters is recommended to achieve the best performance. The visualization of the experimental workflow and fragmentation pathway aids in understanding the analytical process.

Application Notes and Protocols: Incorporation of Thymidylyl-(3'->5')-thymidine into DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise sequence of nucleotides in a DNA molecule is fundamental to its function. While DNA polymerases faithfully replicate DNA using single deoxynucleoside triphosphates (dNTPs) as building blocks, the direct enzymatic incorporation of a pre-formed dinucleotide, such as thymidylyl-(3'->5')-thymidine (dTpdT), into a growing DNA strand is not a known biological process. However, the presence of adjacent thymidine residues in a DNA sequence is of significant biological interest, particularly in the context of DNA damage and repair.

These application notes provide a comprehensive overview of how a dTpdT moiety can be incorporated into a DNA oligonucleotide through chemical synthesis. Furthermore, we delve into the significant biological implications of adjacent thymidines, focusing on the formation of thymine dimers, a common form of DNA damage, and the cellular mechanisms that repair this lesion. Protocols for the synthesis and analysis of DNA containing a dTpdT unit are also detailed.

Part 1: Chemical Incorporation of Thymidylyl-(3'->5')-thymidine into DNA

The most effective method for incorporating a dTpdT sequence into a DNA molecule is through solid-phase phosphoramidite chemical synthesis. This technique allows for the creation of custom oligonucleotides with a defined sequence.

Experimental Protocol: Solid-Phase Synthesis of an Oligonucleotide Containing dTpdT

This protocol outlines the general steps for synthesizing a DNA oligonucleotide containing a thymidylyl-(3'->5')-thymidine moiety using an automated DNA synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • Thymidine phosphoramidite.

  • Other required nucleoside phosphoramidites (dA, dC, dG).

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

  • Oxidizing solution (e.g., iodine/water/pyridine).

  • Capping reagents (e.g., acetic anhydride and 1-methylimidazole).

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

  • Synthesis Initiation (Detritylation): The synthesis begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support by treating it with the deblocking solution.[1]

  • Coupling: The first thymidine phosphoramidite is activated by the activator solution and then coupled to the 5'-hydroxyl group of the support-bound nucleoside. To incorporate the second thymidine of the dTpdT unit, this coupling step is repeated with another thymidine phosphoramidite in the next cycle.[2]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[1]

  • Iteration: The four steps (detritylation, coupling, capping, and oxidation) are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate backbone and the bases are removed by incubation with a cleavage and deprotection solution.

  • Purification: The final oligonucleotide product is purified, typically by reverse-phase HPLC, to remove any impurities and truncated sequences.[3]

Logical Workflow for Solid-Phase Oligonucleotide Synthesis

start Start with Nucleoside on Solid Support deblock 1. Detritylation (Remove 5'-DMT group) start->deblock couple 2. Coupling (Add next phosphoramidite) deblock->couple cap 3. Capping (Block unreacted sites) couple->cap oxidize 4. Oxidation (Stabilize phosphate linkage) cap->oxidize cycle Repeat for each nucleotide oxidize->cycle cycle->deblock Next Nucleotide cleave Cleavage from Solid Support cycle->cleave Synthesis Complete deprotect Deprotection of Bases and Phosphates cleave->deprotect purify Purification (e.g., HPLC) deprotect->purify end Final Oligonucleotide purify->end

Caption: Workflow of phosphoramidite solid-phase DNA synthesis.

Part 2: Biological Significance of Adjacent Thymidines: DNA Damage and Repair

The presence of a thymidylyl-(3'->5')-thymidine sequence in DNA makes it a potential target for damage induced by ultraviolet (UV) radiation. UV light can cause the formation of a covalent linkage between the two adjacent thymine bases, creating a thymine dimer.[4][5][6][7] This lesion distorts the DNA double helix, which can block DNA replication and transcription.[6][8]

Cellular Repair Mechanisms for Thymine Dimers

Cells have evolved sophisticated DNA repair mechanisms to correct thymine dimers and maintain genomic integrity. The two primary pathways for repairing these lesions are Photoreactivation and Nucleotide Excision Repair (NER).

Table 1: Comparison of Thymine Dimer Repair Mechanisms

FeaturePhotoreactivationNucleotide Excision Repair (NER)
Enzyme(s) PhotolyaseA complex of several proteins (e.g., Uvr proteins in E. coli)
Energy Source Visible lightATP
Mechanism Directly reverses the dimer by breaking the covalent bonds.[4][8]Excises the damaged DNA segment containing the dimer.[5][6]
Replacement Synthesis NoYes, the gap is filled by DNA polymerase and sealed by DNA ligase.[5][6]
Presence in Humans NoYes
Experimental Protocol: In Vitro Nucleotide Excision Repair Assay

This protocol allows for the in vitro assessment of NER activity on a DNA substrate containing a thymine dimer.

Materials:

  • Purified DNA substrate (e.g., a plasmid or oligonucleotide) containing a site-specific thymine dimer.

  • Cell-free extract or purified NER enzymes.

  • Reaction buffer containing ATP and other necessary cofactors.

  • Radiolabeled dNTPs (e.g., [α-³²P]dCTP).

  • DNA polymerase and DNA ligase.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.

  • Phosphorimager or autoradiography film.

Procedure:

  • Reaction Setup: Combine the DNA substrate, cell-free extract or purified enzymes, reaction buffer, and radiolabeled dNTPs in a microcentrifuge tube.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C for E. coli enzymes or 37°C for human cell extracts) for a specified time to allow for repair to occur.

  • Enzyme Inactivation: Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K) and incubating at a higher temperature.

  • DNA Precipitation: Precipitate the DNA to remove unincorporated dNTPs.

  • Gel Electrophoresis: Resuspend the DNA in a loading buffer and run it on a denaturing polyacrylamide gel to separate the DNA fragments by size.

  • Visualization: Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The presence of a labeled fragment corresponding to the repaired DNA indicates successful NER activity.

Signaling Pathway for Nucleotide Excision Repair

cluster_recognition 1. Damage Recognition cluster_excision 2. Excision cluster_synthesis 3. Resynthesis and Ligation uv_damage UV Radiation dna_lesion Thymine Dimer in DNA uv_damage->dna_lesion recognition_complex Recognition Complex Binds to Lesion dna_lesion->recognition_complex unwinding DNA Unwinding at the Lesion recognition_complex->unwinding incision Dual Incision on Damaged Strand unwinding->incision excision Removal of Damaged Oligonucleotide incision->excision gap_filling DNA Polymerase Fills the Gap excision->gap_filling ligation DNA Ligase Seals the Nick gap_filling->ligation repaired_dna Repaired DNA ligation->repaired_dna

Caption: The nucleotide excision repair (NER) pathway for thymine dimers.

Conclusion

While the direct enzymatic incorporation of thymidylyl-(3'->5')-thymidine into DNA is not a known biological phenomenon, the study of DNA containing this dinucleotide is crucial for understanding the mechanisms of UV-induced DNA damage and repair. The chemical synthesis of oligonucleotides provides a powerful tool for researchers to create specific DNA substrates for these studies. The protocols and information provided herein are intended to serve as a valuable resource for scientists in the fields of molecular biology, drug development, and cancer research.

References

Application Notes and Protocols: The Role of Thymidylyl-(3'->5')-thymidine in PCR Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the potential use of Thymidylyl-(3'->5')-thymidine (TpT), a dinucleotide monophosphate, in Polymerase Chain Reaction (PCR) applications. A thorough review of current literature and standard molecular biology practices reveals that TpT is not a substrate for DNA polymerases and, therefore, is not utilized in conventional PCR protocols. These application notes will elucidate the fundamental principles of PCR, detail the roles of its core components, and explain the structural and enzymatic constraints that prevent the incorporation of dinucleotides like TpT. Furthermore, we will explore related concepts of modified nucleotides that are successfully used in PCR to provide a comparative context.

Introduction to PCR

The Polymerase Chain Reaction is a cornerstone of molecular biology, enabling the exponential amplification of specific DNA segments. The technique relies on a thermostable DNA polymerase to synthesize new DNA strands complementary to a template. This process is cyclical, with each cycle comprising three main steps: denaturation of the double-stranded DNA template, annealing of primers to the single-stranded templates, and extension of the primers by the DNA polymerase.

The fundamental building blocks for the newly synthesized DNA strands are deoxynucleoside triphosphates (dNTPs), which include dATP, dCTP, dGTP, and dTTP.[1][] These molecules provide both the nucleobase to be incorporated and the energy required for the formation of the phosphodiester bond.[3]

The Structure of Thymidylyl-(3'->5')-thymidine (TpT)

Thymidylyl-(3'->5')-thymidine is a dinucleotide, meaning it consists of two thymidine nucleosides linked together. The linkage is a phosphodiester bond between the 3' carbon of the first thymidine and the 5' carbon of the second. Crucially, this molecule is a dinucleotide monophosphate, not a triphosphate.

Why Thymidylyl-(3'->5')-thymidine is Not Used in PCR

The enzymatic mechanism of DNA polymerases during PCR is highly specific and presents several barriers to the incorporation of a dinucleotide like TpT.

  • Lack of a Triphosphate Group: DNA polymerases catalyze the formation of a phosphodiester bond by coupling the 5'-phosphate group of an incoming dNTP to the 3'-hydroxyl group of the growing DNA strand. The cleavage of the pyrophosphate (two phosphate groups) from the dNTP provides the necessary energy for this reaction. TpT, being a monophosphate, lacks this high-energy bond and therefore cannot serve as a substrate for the polymerase.

  • Steric Hindrance: The active site of a DNA polymerase is precisely shaped to accommodate a single deoxynucleoside triphosphate. A larger dinucleotide molecule like TpT would likely not fit into the active site, preventing its incorporation.

  • Requirement for a 3'-Hydroxyl Group: For DNA synthesis to continue, the newly incorporated nucleotide must present a free 3'-hydroxyl group for the next incoming dNTP to be added. While the terminal thymidine in TpT does have a 3'-hydroxyl group, the entire molecule cannot be incorporated in the first place.

The workflow of a standard PCR is depicted below, illustrating the role of dNTPs.

PCR_Workflow cluster_cycle Single PCR Cycle Denaturation Denaturation (95°C) Double-stranded DNA separates Annealing Annealing (55-65°C) Primers bind to template Denaturation->Annealing Cool Extension Extension (72°C) DNA polymerase synthesizes new strand using dNTPs Annealing->Extension Warm Extension->Denaturation Heat (Next Cycle) Amplified_DNA Exponentially Amplified DNA Product Extension->Amplified_DNA Template Initial dsDNA Template Template->Denaturation Primers Primers Primers->Annealing dNTPs dNTPs (dATP, dCTP, dGTP, dTTP) dNTPs->Extension Polymerase Taq Polymerase Polymerase->Extension

Caption: A diagram of the polymerase chain reaction (PCR) workflow.

Modified Nucleotides That ARE Used in PCR

While TpT is not suitable for PCR, various other modified nucleotides are routinely and successfully used. These are typically mononucleotide triphosphates with modifications to the base or sugar moiety. Such modifications allow for the introduction of labels or functional groups into the amplified DNA.[4]

Modified Nucleotide TypeModificationApplicationReference
Biotinylated dNTPsBiotin attached to the nucleobaseLabeling of PCR products for subsequent detection or purification.[4]
Fluorescently Labeled dNTPsA fluorophore conjugated to the nucleobaseReal-time PCR monitoring and in situ hybridization probes.N/A
Aminoallyl-dUTPAn aminoallyl linker on the uracil basePost-PCR labeling with amine-reactive dyes or other molecules.[4]
Deoxyuridine Triphosphate (dUTP)Uracil instead of thymineCarry-over contamination prevention in conjunction with Uracil-DNA Glycosylase (UDG).[3]
Unnatural Base Pairs (UBPs)Non-standard nucleobases (e.g., dZTP, dPTP)Expansion of the genetic alphabet for synthetic biology applications.[5][6]

The incorporation of these modified dNTPs is possible because they retain the essential triphosphate group and can be accommodated by the active site of DNA polymerases, sometimes requiring engineered enzymes.[7]

Hypothetical Considerations and Alternative Applications

For a dinucleotide to be theoretically incorporated in a PCR-like reaction, it would require significant chemical modification and a specially engineered polymerase. The dinucleotide would need to be synthesized with a triphosphate at its 5' end. Even then, the efficiency of incorporation would likely be very low due to steric challenges in the polymerase's active site.

While not applicable to PCR, dinucleotides like TpT could have relevance in other molecular biology techniques, such as:

  • Ligation Assays: Dinucleotides could potentially be used as substrates for DNA ligases in specific applications, such as the ligation chain reaction (LCR), although this is not a standard approach.[8]

  • Structural Studies: Dinucleotides are valuable in biophysical and structural studies of DNA, such as X-ray crystallography and NMR spectroscopy, to understand DNA conformation and drug-DNA interactions.

The logical relationship of why TpT is not used in PCR is outlined in the following diagram.

TpT_in_PCR_Logic Req1 5'-Triphosphate Group (for energy) Conclusion Conclusion: TpT is NOT a substrate for DNA polymerase in PCR. Req1->Conclusion Fails Req2 Single Nucleotide Size (to fit in active site) Req2->Conclusion Fails Req3 Free 3'-Hydroxyl Group (for chain extension) Req3->Conclusion Meets Prop1 Monophosphate Prop2 Dinucleotide (larger size) Prop3 Has a free 3'-OH

Caption: Logical diagram of why TpT is not a substrate for PCR.

Standard PCR Protocol (Illustrative Example)

This protocol describes a standard PCR for the amplification of a 500 bp DNA fragment from a plasmid template. It serves as a reference to highlight the standard components.

Materials:

  • DNA Template (e.g., plasmid DNA at 10 ng/µL)

  • Forward Primer (10 µM)

  • Reverse Primer (10 µM)

  • dNTP Mix (10 mM each)

  • Thermostable DNA Polymerase (e.g., Taq polymerase, 5 U/µL)

  • 10x PCR Buffer (containing MgCl₂)

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following:

ComponentVolume (µL)Final Concentration
10x PCR Buffer51x
dNTP Mix (10 mM)10.2 mM
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
DNA Template (10 ng/µL)110 ng
Taq Polymerase (5 U/µL)0.52.5 Units
Nuclease-free water37.5-
Total Volume 50
  • Thermal Cycling: Place the reaction tubes in a thermal cycler and run the following program:

StepTemperature (°C)TimeCycles
Initial Denaturation952 minutes1
Denaturation9530 seconds\multirow{3}{*}{30}
Annealing5830 seconds
Extension7230 seconds
Final Extension725 minutes1
Hold41
  • Analysis: Analyze the PCR product by running 5-10 µL of the reaction on a 1% agarose gel stained with a DNA-binding dye. A band of approximately 500 bp should be visible.

Conclusion

Thymidylyl-(3'->5')-thymidine is not used in PCR applications because it does not meet the fundamental substrate requirements of DNA polymerases. Specifically, it lacks the 5'-triphosphate group necessary for providing the energy for phosphodiester bond formation and is too large to fit into the enzyme's active site. While the field of PCR has embraced a wide array of modified mononucleotides to expand its utility, the direct enzymatic incorporation of dinucleotides remains outside the scope of current technology. Researchers interested in incorporating specific dinucleotide moieties into DNA sequences should consider chemical DNA synthesis followed by enzymatic ligation rather than PCR-based approaches.

References

Application Notes and Protocols for Solid-Phase Synthesis of Thymidylyl-(3'->5')-thymidine (TpT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the dinucleotide Thymidylyl-(3'->5')-thymidine (TpT) utilizing the highly efficient phosphoramidite method. The procedures outlined are intended for use in research and development settings for the chemical synthesis of oligonucleotides.

Overview of the Synthesis Strategy

The solid-phase synthesis of TpT is a cyclical process involving four key chemical reactions for each nucleotide addition: detritylation, coupling, capping, and oxidation. The synthesis is performed on a solid support, typically Controlled Pore Glass (CPG), which allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The synthesis proceeds in the 3' to 5' direction, starting with the first nucleoside (thymidine) anchored to the solid support at its 3'-hydroxyl group.

Key Materials and Reagents

Reagent/MaterialFunctionSupplier Examples
Thymidine-CPGSolid support with the initial nucleosideGlen Research, Sigma-Aldrich
Thymidine PhosphoramiditeBuilding block for the second nucleotideSigma-Aldrich, ChemGenes
Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Detritylation agent to remove the 5'-DMT protecting groupVarious chemical suppliers
Acetonitrile (Anhydrous)Solvent for phosphoramidite and activatorVarious chemical suppliers
1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT)Activator for the coupling reactionGlen Research, Sigma-Aldrich
Acetic Anhydride/N-Methylimidazole (Capping Mix A/B)Capping reagents to block unreacted 5'-hydroxyl groupsVarious chemical suppliers
Iodine Solution (in THF/Pyridine/Water)Oxidizing agent to stabilize the phosphite triester linkageVarious chemical suppliers
Concentrated Ammonium HydroxideReagent for cleavage from the solid support and deprotectionVarious chemical suppliers

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis cycle for one coupling of thymidine phosphoramidite.

StepReagent(s)ConcentrationVolume/ExcessReaction TimeTypical Yield/Efficiency
Detritylation 3% TCA or DCA in DCM3% (w/v)~1 mL per µmol of support60 - 180 seconds>99%
Coupling Thymidine Phosphoramidite0.1 M in Acetonitrile5-10 fold molar excess30 - 60 seconds98-99.5%[1]
1H-Tetrazole or ETT0.45 M in Acetonitrile20-fold molar excess30 - 60 seconds98-99.5%[2]
Capping Capping Mix A (Acetic Anhydride) & B (N-Methylimidazole)Standard commercial preparations~0.5 mL each per µmol of support30 - 60 seconds>99%
Oxidation 0.02 - 0.1 M Iodine in THF/Pyridine/Water0.02 - 0.1 M~1 mL per µmol of support30 - 60 seconds>99%
Cleavage & Deprotection Concentrated Ammonium Hydroxide~28-30%~1-2 mL1-2 hours at room temp (cleavage), 8-16 hours at 55°C (deprotection)High

Experimental Protocols

The following protocols are designed for automated solid-phase oligonucleotide synthesizers but can be adapted for manual synthesis. The synthesis is initiated with the first thymidine nucleoside pre-attached to the CPG solid support.

Synthesis Cycle for the Addition of the Second Thymidine

This cycle describes the addition of the second thymidine unit to the support-bound thymidine.

Step 1: Detritylation

  • Wash the Thymidine-CPG support with anhydrous acetonitrile (2 x 1 mL).

  • Add 1 mL of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM) to the column containing the CPG support.

  • Allow the reaction to proceed for 60-180 seconds. The appearance of an orange color indicates the cleavage of the 4,4'-dimethoxytrityl (DMT) group.[3]

  • Wash the CPG support thoroughly with anhydrous acetonitrile (3 x 1 mL) to remove the acid and the cleaved DMT group.

Step 2: Coupling

  • Prepare the coupling solution by mixing a 5-10 fold molar excess of Thymidine Phosphoramidite (0.1 M in acetonitrile) and a 20-fold molar excess of an activator such as 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT) (0.45 M in acetonitrile).[2]

  • Pass the coupling solution through the CPG column.

  • Allow the coupling reaction to proceed for 30-60 seconds.

  • Wash the CPG support with anhydrous acetonitrile (2 x 1 mL) to remove unreacted phosphoramidite and activator.

Step 3: Capping

  • Prepare the capping solution by mixing equal volumes of Capping Mix A (acetic anhydride/lutidine/THF) and Capping Mix B (N-methylimidazole/THF).

  • Add the capping solution to the CPG column.

  • Allow the capping reaction to proceed for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.

  • Wash the CPG support with anhydrous acetonitrile (2 x 1 mL).

Step 4: Oxidation

  • Add a solution of 0.02-0.1 M iodine in a mixture of tetrahydrofuran (THF), pyridine, and water to the CPG column.

  • Allow the oxidation to proceed for 30-60 seconds to convert the unstable phosphite triester linkage to a stable phosphate triester.

  • Wash the CPG support with anhydrous acetonitrile (3 x 1 mL).

At the completion of this cycle, the fully protected TpT dinucleotide is attached to the solid support.

Cleavage and Deprotection
  • After the final synthesis cycle, wash the CPG support with acetonitrile and dry the support thoroughly under a stream of argon or nitrogen.

  • Transfer the CPG support to a sealed reaction vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Keep the vial at room temperature for 1-2 hours to cleave the dinucleotide from the CPG support.

  • Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new vial.

  • Seal the vial and heat at 55°C for 8-16 hours to remove the cyanoethyl protecting groups from the phosphate backbone.

  • Cool the vial to room temperature and then evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.

  • The resulting pellet contains the deprotected TpT dinucleotide, which can then be purified by HPLC.

Visualizations

Workflow for Solid-Phase Synthesis of TpT

Solid_Phase_Synthesis_TpT cluster_cycle Synthesis Cycle cluster_start Initiation cluster_end Final Steps Detritylation 1. Detritylation (Remove 5'-DMT group) Reagent: TCA or DCA Coupling 2. Coupling (Add Thymidine Phosphoramidite) Reagents: Phosphoramidite, Activator Detritylation->Coupling WASH Capping 3. Capping (Block unreacted 5'-OH) Reagents: Acetic Anhydride, NMI Coupling->Capping WASH Oxidation 4. Oxidation (Stabilize phosphate linkage) Reagent: Iodine Capping->Oxidation WASH Oxidation->Detritylation WASH (for next cycle) Cleavage 5. Cleavage (from CPG support) Reagent: NH4OH Oxidation->Cleavage Final Cycle Complete Start Start: Thymidine on CPG Support Start->Detritylation Deprotection 6. Deprotection (Remove protecting groups) Reagent: NH4OH, Heat Cleavage->Deprotection Purification Purified TpT Deprotection->Purification

Caption: Workflow of the solid-phase synthesis of Thymidylyl-(3'->5')-thymidine.

Chemical Pathway for one Synthesis Cycle

Chemical_Pathway_TpT cluster_reagents Reagents node_start Support-Bound Thymidine (5'-DMT protected) node_detritylation Detritylation (Free 5'-OH) node_start->node_detritylation TCA or DCA node_coupling Coupling (Phosphite Triester Formation) node_detritylation->node_coupling + Thymidine Phosphoramidite + Activator node_oxidation Oxidation (Phosphate Triester Formation) node_coupling->node_oxidation Iodine node_cycle_end Protected TpT on Support node_oxidation->node_cycle_end reagent_tca TCA/DCA reagent_phosphoramidite Thymidine Phosphoramidite reagent_activator Activator reagent_iodine Iodine

Caption: Key chemical transformations during one cycle of TpT synthesis.

References

Application Notes and Protocols for Fluorescent Labeling of Thymidylyl-(3'->5')-thymidine (TpT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of the dinucleotide Thymidylyl-(3'->5')-thymidine (TpT). These guidelines are intended to assist researchers in the fields of biochemistry, molecular biology, and drug development in the preparation of fluorescently tagged TpT for various applications, including enzymatic assays, binding studies, and high-throughput screening.

Introduction

Thymidylyl-(3'->5')-thymidine (TpT) is a dinucleotide that can serve as a simple model for protein-DNA interactions, a substrate for nucleases, or a building block for longer oligonucleotides. Fluorescently labeling TpT allows for sensitive and quantitative detection in a variety of experimental settings, offering an alternative to radioactive methods. The choice of labeling strategy depends on the desired position of the fluorophore and the specific experimental requirements. This document outlines two primary strategies for labeling pre-synthesized TpT:

  • Amine-Reactive Labeling: This two-step method involves the introduction of a primary amine group onto the TpT molecule, followed by conjugation with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate.

  • Click Chemistry Labeling: This highly efficient and specific method also involves a two-step process: introduction of an alkyne or azide moiety onto TpT, followed by a copper(I)-catalyzed or strain-promoted cycloaddition reaction with a corresponding azide- or alkyne-functionalized fluorophore.

Data Presentation: Comparison of Labeling Chemistries

FeatureAmine-Reactive Labeling (NHS Ester/Isothiocyanate)Click Chemistry (CuAAC/SPAAC)
Specificity High for primary amines. Can have side reactions with other nucleophiles at high pH.Extremely high (bioorthogonal). No side reactions with native biomolecules.[1][]
Reaction Conditions Typically pH 8.5-9.5 for NHS esters, >pH 9 for isothiocyanates.[3]Aqueous buffer, room temperature. CuAAC requires a copper catalyst.[1][4]
Efficiency Generally good, can be variable depending on conditions and substrate.Very high, often quantitative.[4]
Stability of Linkage Stable amide or thiourea bond.Stable triazole linkage.[][4]
Fluorophore Availability Wide range of NHS esters and isothiocyanates are commercially available.[5]Growing number of azide and alkyne derivatives of common fluorophores are available.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of TpT via 5'-Phosphoramidite Chemistry and Post-Synthetic Conjugation

This protocol describes the introduction of a 5'-amino-modifier during solid-phase synthesis of TpT, followed by labeling with an amine-reactive dye. For pre-existing TpT, chemical modification of the 5'-hydroxyl to an amine would be required as a preliminary step.

Materials:

  • Amino-modified TpT (synthesized with a 5'-amino-modifier phosphoramidite)

  • Amine-reactive fluorescent dye (e.g., Fluorescein NHS ester, Rhodamine B isothiocyanate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Desalting column (e.g., Glen Gel-Pak™)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve Amino-Modified TpT: Dissolve the lyophilized amino-modified TpT in nuclease-free water to a final concentration of 1-5 mM.

  • Prepare Labeling Buffer: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5.

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified TpT solution with the labeling buffer.

    • Add a 10-20 fold molar excess of the dissolved fluorescent dye to the TpT solution.

    • Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight in the dark.[6]

  • Purification of Labeled TpT:

    • Remove the excess, unconjugated dye by passing the reaction mixture through a desalting column according to the manufacturer's instructions.[6]

    • For higher purity, perform reverse-phase HPLC. Use a C18 column with a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer.

  • Characterization:

    • Confirm the successful labeling by UV-Vis spectroscopy, observing the absorbance peaks for both the dinucleotide (around 267 nm) and the fluorophore (wavelength dependent on the dye).

    • Determine the labeling efficiency by calculating the ratio of the molar concentration of the dye to the molar concentration of the TpT.

    • Further characterization can be performed using mass spectrometry to confirm the molecular weight of the fluorescently labeled product.

Protocol 2: Labeling of TpT via Click Chemistry

This protocol requires the synthesis or purchase of TpT modified with a terminal alkyne or azide group. The following describes the labeling of an alkyne-modified TpT with an azide-functionalized fluorophore using a copper-catalyzed reaction (CuAAC).

Materials:

  • Alkyne-modified TpT

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • DMSO

  • Phosphate buffer, pH 7.0

  • Acetone with 3% lithium perchlorate for precipitation

  • HPLC system for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve alkyne-modified TpT in nuclease-free water.

    • Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.[1]

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 5 mM stock solution of sodium ascorbate in water.[1]

    • Prepare a 10 mM stock solution of TBTA in DMSO/t-butanol.

  • Click Reaction:

    • In a microcentrifuge tube, add the alkyne-modified TpT.

    • Add the azide-dye solution, CuSO₄, sodium ascorbate, and TBTA. A recommended starting point is a 1.5 to 5-fold molar excess of the dye-azide over the alkyne-TpT.

    • The final reaction volume can be adjusted with buffer.

    • Vortex the mixture and incubate at room temperature for 1-4 hours in the dark.[1]

  • Purification of Labeled TpT:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.[1]

    • Centrifuge to pellet the labeled TpT, remove the supernatant, and wash the pellet with ethanol.

    • Resuspend the pellet in water.

    • Purify the labeled TpT by reverse-phase HPLC using a C18 column.

  • Characterization:

    • Analyze the purified product by UV-Vis spectroscopy to confirm the presence of both the dinucleotide and the fluorophore.

    • Verify the molecular weight of the final product using mass spectrometry.

Mandatory Visualizations

experimental_workflow_amine_labeling cluster_modification Step 1: Functionalization cluster_labeling Step 2: Labeling cluster_purification Step 3: Purification & Analysis TpT Thymidylyl-(3'->5')-thymidine (TpT) mod Introduce 5'-Amine Group TpT->mod amine_TpT Amine-modified TpT mod->amine_TpT reaction Conjugation Reaction (pH 8.5-9.5) amine_TpT->reaction dye Amine-Reactive Dye (NHS Ester) dye->reaction labeled_TpT Fluorescently Labeled TpT reaction->labeled_TpT purify HPLC Purification labeled_TpT->purify analyze Spectroscopy & Mass Spectrometry purify->analyze

Caption: Workflow for Amine-Reactive Fluorescent Labeling of TpT.

experimental_workflow_click_chemistry cluster_modification Step 1: Functionalization cluster_labeling Step 2: Labeling cluster_purification Step 3: Purification & Analysis TpT Thymidylyl-(3'->5')-thymidine (TpT) mod Introduce 5'-Alkyne Group TpT->mod alkyne_TpT Alkyne-modified TpT mod->alkyne_TpT reaction Click Reaction (CuAAC) alkyne_TpT->reaction dye Azide-Functionalized Dye dye->reaction labeled_TpT Fluorescently Labeled TpT reaction->labeled_TpT purify HPLC Purification labeled_TpT->purify analyze Spectroscopy & Mass Spectrometry purify->analyze

Caption: Workflow for Fluorescent Labeling of TpT via Click Chemistry.

Caption: Potential Labeling Sites on the TpT Molecule.

References

Application of Thymidylyl-(3'->5')-thymidine in Antiviral Research: A Tool for Elucidating cGAS-STING Pathway Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Thymidylyl-(3'->5')-thymidine (TpT), a linear dinucleotide, serves as a critical control reagent in antiviral research, particularly in studies focused on the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway. This pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of many viral infections, and initiating a potent antiviral response through the production of type I interferons and other inflammatory cytokines.

The central second messenger in this pathway is a cyclic dinucleotide, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which is synthesized by cGAS upon binding to double-stranded DNA. 2'3'-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its dimerization, translocation from the ER to the Golgi apparatus, and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

The structural specificity of the STING protein for cyclic dinucleotides is paramount for its activation. The cyclic phosphodiester linkage of 2'3'-cGAMP is essential for high-affinity binding to the STING dimer interface. In this context, linear dinucleotides such as TpT are not expected to activate STING. Therefore, in antiviral research, TpT is primarily utilized as a negative control in experiments designed to investigate the activation of the cGAS-STING pathway. Its application helps to:

  • Demonstrate the specificity of STING for cyclic dinucleotides: By comparing the cellular response to a known STING agonist (e.g., 2'3'-cGAMP) with the lack of response to TpT, researchers can confirm that the observed antiviral effects are indeed mediated by the canonical cGAS-STING pathway.

  • Rule out off-target effects: The use of TpT helps to ensure that the observed biological outcomes are not due to non-specific interactions of dinucleotides with other cellular components.

  • Validate novel STING agonists: When screening for new small molecule activators of the STING pathway, TpT can be used as a baseline to identify true agonists.

Quantitative Data on STING Agonists

The following table summarizes the potency of various cyclic dinucleotides and synthetic STING agonists in activating the STING pathway, typically measured by the induction of an interferon-stimulated response element (ISRE) reporter gene or IFN-β production. The lack of data for TpT in such assays in the scientific literature further supports its role as an inactive control.

CompoundTypeEC50 (µM) for human STINGEC50 (µM) for murine STINGReference Cell Line
2'3'-cGAMPCyclic Dinucleotide~1-5~1-5THP-1, MEFs
c-di-AMPCyclic Dinucleotide>100~10-50THP-1, MEFs
c-di-GMPCyclic Dinucleotide>100~5-20THP-1, MEFs
diABZISynthetic Agonist~0.02 - 0.1~0.1 - 0.5THP-1, RAW 264.7
MSA-2Synthetic Agonist~0.008Not reportedTHP-1
SR-717Synthetic Agonist~3.6 (EC80)Not reportedTHP-1
Thymidylyl-(3'->5')-thymidine (TpT) Linear Dinucleotide Inactive Inactive -

Note: EC50 values can vary depending on the cell type, the specific STING allele, and the assay conditions. The data presented here are approximate values collated from various research articles for comparative purposes.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the activation of the cGAS-STING pathway. TpT would be used as a negative control in each of these protocols.

Protocol 1: STING Activation Reporter Assay in HEK293T cells

This protocol describes how to measure the activation of the STING pathway using a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE).

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pISRE-Luciferase reporter plasmid

  • pRL-TK (Renilla luciferase control) plasmid

  • Expression plasmid for human STING (optional, for cells with low endogenous STING)

  • Transfection reagent (e.g., Lipofectamine 2000 or FuGENE HD)

  • 2'3'-cGAMP (positive control)

  • Thymidylyl-(3'->5')-thymidine (TpT) (negative control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete DMEM.

  • Transfection:

    • In a sterile microfuge tube, prepare the DNA mixture for each well: 100 ng of pISRE-Luciferase, 10 ng of pRL-TK, and if needed, 50 ng of STING expression plasmid. Bring the total volume to 50 µL with serum-free DMEM.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free DMEM.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the cells.

  • Stimulation: 24 hours post-transfection, replace the medium with 500 µL of fresh complete DMEM.

    • Prepare stock solutions of 2'3'-cGAMP and TpT.

    • Add 2'3'-cGAMP (final concentration of 10 µg/mL) to the positive control wells.

    • Add TpT (final concentration of 10 µg/mL) to the negative control wells.

    • Leave one set of wells unstimulated (mock).

  • Luciferase Assay: 16-24 hours after stimulation, lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the mock-treated cells.

Protocol 2: Western Blot Analysis of STING Pathway Activation

This protocol details the detection of phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3) as markers of pathway activation.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • 2'3'-cGAMP (positive control)

  • Thymidylyl-(3'->5')-thymidine (TpT) (negative control)

  • Digitonin for cell permeabilization

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in suspension.

    • For differentiation, seed THP-1 cells at 5 x 10^5 cells/mL in a 6-well plate and treat with 100 ng/mL PMA for 48-72 hours to induce adherence and differentiation into macrophage-like cells.

  • Stimulation:

    • Wash the differentiated THP-1 cells with PBS.

    • Permeabilize the cells with digitonin (e.g., 25 µg/mL) in Opti-MEM for 30 minutes to facilitate the entry of dinucleotides.

    • Stimulate the cells with 2'3'-cGAMP (10 µg/mL) or TpT (10 µg/mL) for 1-2 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

Visualizations

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Viral dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Binds & Activates STING_active Activated STING STING_dimer->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates ISRE ISRE pIRF3_nuc->ISRE Binds IFN_genes Type I IFN Genes (e.g., IFN-β) ISRE->IFN_genes Drives Transcription Antiviral_response Antiviral Response IFN_genes->Antiviral_response Leads to

Caption: The cGAS-STING signaling pathway for antiviral response.

Experimental Workflow for STING Activation Reporter Assay

Reporter_Assay_Workflow start Start seed_cells Seed HEK293T cells in 24-well plate start->seed_cells transfect Transfect with pISRE-Luc & pRL-TK seed_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 stimulate Stimulate cells with: - 2'3'-cGAMP (Positive Control) - TpT (Negative Control) - Mock (Unstimulated) incubate1->stimulate incubate2 Incubate for 16-24 hours stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize data and calculate fold induction measure->analyze end End analyze->end

Caption: Workflow for a STING activation luciferase reporter assay.

Application Notes and Protocols: Thymidylyl-(3'->5')-thymidine (TpT) in Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic Overview:

Thymidylyl-(3'->5')-thymidine (TpT) is a dinucleotide that plays a critical role in cancer research, primarily as a major type of DNA damage known as a cyclobutane pyrimidine dimer (CPD).[1][2][3][4] This lesion is formed when ultraviolet (UV) radiation induces a covalent linkage between two adjacent thymine bases within a DNA strand.[2] The study of TpT formation and the subsequent cellular responses is fundamental to understanding the mechanisms of photocarcinogenesis, particularly in the context of melanoma and other skin cancers.[2][5][6] These application notes provide protocols for the induction, detection, and analysis of TpT lesions in cancer cell lines to investigate DNA damage and repair pathways, cell cycle checkpoints, and apoptosis.

Application I: Induction and Detection of TpT Lesions in Cancer Cell Studies

A primary application of studying TpT in cancer research is to model UV-induced DNA damage. By inducing the formation of TpT dimers in vitro, researchers can investigate the cellular machinery that responds to and repairs this form of genotoxic stress.

Quantitative Data: UV-Induced TpT Formation

The formation of TpT cyclobutane pyrimidine dimers is a direct consequence of UV irradiation. The yield of these lesions can be quantified and is dependent on the wavelength and dose of the UV source.

UV Radiation TypePredominant TpT LesionObservations in Cancer/Skin CellsReference
UVA (320-400 nm) Cyclobutane Pyrimidine Dimers (CPDs)Predominantly formed at thymine-thymine (TT) sites. Produced in significant yields in whole human skin.[4][4]
UVB (280-320 nm) CPDs and Pyrimidine(6-4)pyrimidone photoproducts (6-4PPs)Considered a powerful mutagen due to its efficiency in producing CPDs.[3][3]
UVC (254 nm) Cyclobutane Pyrimidine Dimers (CPDs)Efficiently produces CPDs at all possible dipyrimidine positions in experimental settings.[3][3]
Experimental Protocol: Induction of TpT Lesions via UV Irradiation

This protocol describes a general method for inducing TpT photoproducts in cultured cancer cells (e.g., human melanoma A375 cells or keratinocytes).

Materials:

  • Cancer cell line of interest cultured in appropriate media

  • Phosphate-Buffered Saline (PBS), sterile

  • UV crosslinker or calibrated UV lamp (UVA, UVB, or UVC)

  • Petri dishes or multi-well plates

Procedure:

  • Cell Seeding: Seed cancer cells onto petri dishes or multi-well plates and grow to 70-80% confluency.

  • Preparation for Irradiation: Just before irradiation, aspirate the culture medium from the cells.

  • Washing: Gently wash the cells twice with sterile PBS to remove any residual medium, which can absorb UV light.[4]

  • Irradiation: Aspirate the final PBS wash, leaving a thin film of liquid over the cells. Place the uncovered plate directly under the UV source. Irradiate the cells with the desired dose of UV radiation (e.g., 10-100 J/m² for UVC, or higher doses for UVA/UVB).

  • Post-Irradiation: Immediately after irradiation, add fresh, pre-warmed culture medium to the cells.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) to allow for the initiation of cellular responses such as DNA repair.

  • Harvesting: Harvest the cells for downstream analysis (e.g., DNA extraction, cell viability assays, or protein analysis).

Experimental Protocol: Detection of TpT Lesions

This protocol outlines a method for detecting TpT dimers using an immunoassay with a specific antibody. For highly quantitative analysis, techniques like UHPLC-Q-TOF/MS can be employed.[1]

Materials:

  • Genomic DNA extracted from control and UV-irradiated cancer cells

  • Anti-CPD antibody (specific for thymine dimers)

  • Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

  • ELISA plates

  • Denaturation solution (e.g., 0.4 N NaOH)

  • Coating buffer and blocking buffer

  • Substrate for the reporter enzyme (e.g., TMB for HRP)

  • Plate reader

Procedure:

  • DNA Denaturation: Denature the extracted genomic DNA by heating at 100°C for 10 minutes followed by rapid cooling on ice.

  • Coating: Coat ELISA plate wells with the denatured DNA in coating buffer and incubate overnight at 4°C.

  • Blocking: Wash the wells and add blocking buffer to prevent non-specific antibody binding. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add the anti-CPD antibody diluted in blocking buffer to the wells and incubate for 1-2 hours.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: Wash the wells and add the TMB substrate. Allow the color to develop.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance using a plate reader. The signal intensity will be proportional to the amount of TpT dimers in the DNA sample.

Application II: Analysis of Cellular Responses to TpT-Mediated DNA Damage

The formation of TpT lesions triggers a cascade of cellular events, including the activation of DNA repair pathways, cell cycle arrest to allow time for repair, and the induction of apoptosis if the damage is too extensive.

Signaling Pathway: Nucleotide Excision Repair (NER) of TpT Dimers

TpT dimers are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[2][6] Failure in this pathway can lead to mutations and contribute to the development of cancer.[6]

NER_Pathway cluster_0 UV Radiation cluster_1 DNA Damage cluster_2 Nucleotide Excision Repair (NER) UV UV Light TpT DNA with TpT Dimer UV->TpT DNA Healthy DNA Recognition Damage Recognition (XPC, DDB2) TpT->Recognition Triggers NER Unwinding DNA Unwinding (XPB, XPD) Recognition->Unwinding Incision Dual Incision (XPF, XPG) Unwinding->Incision Synthesis New DNA Synthesis (DNA Polymerase) Incision->Synthesis Ligation Ligation (DNA Ligase) Synthesis->Ligation Ligation->DNA Repaired DNA

Caption: Nucleotide Excision Repair (NER) pathway for TpT dimers.

Experimental Workflow: From TpT Induction to Cellular Outcome Analysis

This workflow provides a comprehensive approach to studying the effects of TpT lesions in cancer cells.

Experimental_Workflow cluster_analysis Downstream Analysis Start Seed Cancer Cells UV_Irradiation UV Irradiation (Induce TpT Lesions) Start->UV_Irradiation Incubation Incubate for Time Course (0-48h) UV_Irradiation->Incubation DNA_Analysis DNA Extraction & TpT Quantification Incubation->DNA_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Incubation->Apoptosis Protein_Analysis Protein Lysates & Western Blot (e.g., p53) Incubation->Protein_Analysis

Caption: Workflow for studying cellular responses to TpT lesions.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if TpT lesions induce cell cycle arrest.

Materials:

  • Control and UV-irradiated cancer cells

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells at various time points post-irradiation by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Summary:

The study of Thymidylyl-(3'->5')-thymidine as a UV-induced DNA photoproduct is a cornerstone of skin cancer research. The protocols and applications detailed above provide a framework for researchers to investigate the fundamental cellular processes that are initiated in response to this specific type of DNA damage. By understanding how cancer cells handle TpT lesions, new avenues for therapeutic intervention and prevention strategies can be developed, particularly for melanoma and other UV-associated malignancies.

References

Application Notes and Protocols for Thymidine-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing Assays with Thymidine and its Analogs Audience: Researchers, scientists, and drug development professionals.

Introduction

Thymidine is a fundamental nucleoside, a building block of DNA. In cell biology, its incorporation into newly synthesized DNA during the S-phase of the cell cycle is a cornerstone principle for assessing cell proliferation. Assays based on this principle are widely used in cancer research, immunology, toxicology, and drug development to measure the effects of various compounds or conditions on cell division.[1][2]

While the term "Thymidylyl-(3'->5')-thymidine" refers to a specific dinucleotide (two thymidine molecules linked together), which has applications as a cytotoxic agent and in structural biology studies, the vast majority of proliferation assays utilize the single nucleoside, thymidine , or its synthetic analogs.[1] This document will focus on the widely adopted methods for measuring cell proliferation through the incorporation of thymidine and its analogs.

These assays offer a direct measurement of DNA synthesis, providing a reliable endpoint for cell growth.[3] The most common methods involve:

  • Radiolabeled Thymidine ([³H]-TdR): The classic "gold standard" method where radioactive thymidine is incorporated and measured.[2][4]

  • 5-bromo-2'-deoxyuridine (BrdU): A non-radioactive analog detected by specific antibodies.[3][5]

  • 5-ethynyl-2'-deoxyuridine (EdU): A "clickable" analog detected via a copper-catalyzed cycloaddition, which does not require harsh DNA denaturation.[5][6]

These notes provide an overview of the underlying pathways, detailed protocols for key experiments, and comparative data to aid researchers in selecting and performing the appropriate assay for their needs.

Signaling Pathways in Thymidine Metabolism

For thymidine or its analogs to be incorporated into DNA, they must first be phosphorylated into thymidine triphosphate (dTTP). This occurs via two main pathways within the cell: the de novo synthesis pathway and the salvage pathway . Proliferation assays utilizing exogenous thymidine analogs rely on the salvage pathway.

  • De Novo Synthesis Pathway: This pathway synthesizes thymidylate (dTMP) from scratch, starting from deoxyuridylate (dUMP). The enzyme thymidylate synthase (TYMS) is crucial in this process.[4][7]

  • Salvage Pathway: This pathway recycles pre-existing nucleosides like thymidine. Thymidine is transported into the cell and phosphorylated by Thymidine Kinase (TK1) to dTMP, which is then further phosphorylated to dTTP and incorporated into DNA.[8]

Inhibitors of the de novo pathway, such as 5-fluorouracil (5-FU), are common anticancer drugs.[7] Understanding these pathways is critical for interpreting results, especially when studying drugs that may affect nucleotide metabolism.

Thymidine_Metabolism cluster_cell Cell Interior cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway dUMP dUMP TYMS Thymidylate Synthase (TYMS) dUMP->TYMS 5,10-CH2-THF dTMP_denovo dTMP dTDP dTDP / Analog-DP dTMP_denovo->dTDP TYMS->dTMP_denovo Thymidine_in Thymidine / Analog (e.g., [3H]TdR, BrdU, EdU) TK1 Thymidine Kinase 1 (TK1) Thymidine_in->TK1 ATP dTMP_salvage dTMP / Analog-MP dTMP_salvage->dTDP TK1->dTMP_salvage dTTP dTTP / Analog-TP dTDP->dTTP NDPK DNA DNA Synthesis (S-Phase) dTTP->DNA DNA Polymerase Thymidine_out Exogenous Thymidine / Analog Thymidine_out->Thymidine_in Nucleoside Transporter

Caption: Thymidine De Novo and Salvage Pathways for DNA Synthesis.

Data Presentation: Comparison of Thymidine Analog Assays

The choice of assay depends on factors such as available equipment, cell type, and the need for downstream applications. The following table summarizes key parameters for the most common methods.

Parameter[³H]-Thymidine IncorporationBrdU Incorporation AssayClick-iT™ EdU Assay
Principle Incorporation of radioactive nucleoside into DNA.[3]Incorporation of a thymidine analog, detected by a specific antibody.[5]Incorporation of a "clickable" thymidine analog, detected by fluorescent azide.[5]
Detection Method Scintillation CountingELISA, Flow Cytometry, or Microscopy (Immunofluorescence)Flow Cytometry or Microscopy (Fluorescence)
Key Reagents [³H]-ThymidineBrdU labeling reagent, Anti-BrdU antibodyEdU labeling reagent, Fluorescent azide
DNA Denaturation Not RequiredRequired (e.g., HCl, DNase)Not Required
Multiplexing DifficultPossible with other antibody-based stainsEasy with other fluorescent probes and antibodies
Advantages High sensitivity; considered the "gold standard".[4]Non-radioactive; well-established.Fast and simple protocol; preserves cell morphology and antigenicity.[5]
Disadvantages Use of radioactivity; cytotoxic at higher concentrations.[9]Harsh DNA denaturation can affect cell integrity and other epitopes.[5][6]Copper catalyst can be cytotoxic in some systems.
Typical Labeling Time 1 - 24 hours1 - 24 hours30 minutes - 4 hours
Typical Conc. 0.5 - 1.0 µCi/mL10 - 20 µM10 µM

Experimental Protocols

Protocol 1: [³H]-Thymidine Incorporation Assay for Cell Proliferation

This protocol outlines the classic method for measuring cell proliferation by quantifying the incorporation of tritiated ([³H]) thymidine into DNA.

Materials:

  • Complete cell culture medium

  • Cells of interest

  • 96-well microplate

  • [³H]-Thymidine (e.g., NET027 from PerkinElmer)

  • Trypsin solution

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Microplate scintillation counter

Methodology:

  • Cell Seeding:

    • Culture cells to a sub-confluent state.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight (37°C, 5% CO₂).

  • Cell Treatment:

    • Treat cells with the test compound(s) at desired concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

  • Labeling with [³H]-Thymidine:

    • Add 0.5-1.0 µCi of [³H]-Thymidine to each well.

    • Incubate for 4-24 hours. The incubation time should be optimized based on the cell doubling time.

  • Cell Harvesting and DNA Precipitation:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.

    • Wash twice with cold 5% TCA.

  • Lysis and Scintillation Counting:

    • Add 100 µL of 0.1 N NaOH to each well to solubilize the precipitate.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

Thymidine_Assay_Workflow cluster_prep Preparation cluster_labeling Labeling & Harvest cluster_detection Detection Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate Overnight Seed->Incubate1 Treat 3. Add Test Compounds Incubate1->Treat Incubate2 4. Incubate (e.g., 24-72h) Treat->Incubate2 Add_Tdr 5. Add [3H]-Thymidine (Pulse Label) Incubate2->Add_Tdr Incubate3 6. Incubate (4-24h) Add_Tdr->Incubate3 Harvest 7. Harvest Cells (Wash with PBS) Incubate3->Harvest Precipitate 8. Precipitate DNA (Cold TCA) Harvest->Precipitate Lyse 9. Solubilize DNA (NaOH) Precipitate->Lyse Count 10. Scintillation Counting Lyse->Count

Caption: Workflow for a [³H]-Thymidine Incorporation Assay.
Protocol 2: BrdU ELISA for Cell Proliferation

This protocol describes a non-radioactive method using a BrdU-based ELISA kit (e.g., from Amersham/GE Healthcare).

Materials:

  • BrdU Cell Proliferation ELISA Kit (containing BrdU labeling reagent, fixing solution, anti-BrdU-POD antibody, substrate)

  • Complete cell culture medium

  • Cells and test compounds

  • 96-well microplate

  • Microplate reader (450 nm)

Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1-2 from Protocol 1. A typical cell density is 3 x 10⁴ PBMCs per well.[4]

  • Labeling with BrdU:

    • Add BrdU labeling reagent (final concentration 10 µM) to each well.

    • Incubate for 2-24 hours at 37°C.

  • Fixing and Denaturing:

    • Remove the labeling medium.

    • Add 200 µL of the kit's fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access.

  • Antibody Incubation:

    • Remove the fixing solution and add 100 µL of diluted anti-BrdU-POD (peroxidase-conjugated) antibody.

    • Incubate for 60-90 minutes at room temperature.

  • Washing and Substrate Reaction:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate until color development is sufficient (5-30 minutes), protecting from light.

  • Measurement:

    • Add 25 µL of Stop Solution.

    • Measure the optical density (OD) at 450 nm using a microplate reader.

Protocol 3: Click-iT™ EdU Flow Cytometry Assay

This protocol provides a method for measuring proliferation using EdU incorporation and detection by flow cytometry, which allows for multiplexing with other cell markers.

Materials:

  • Click-iT™ EdU Flow Cytometry Assay Kit (e.g., from Thermo Fisher Scientific)

  • Complete cell culture medium

  • Cells and test compounds

  • Flow cytometry tubes

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment:

    • Culture cells in appropriate flasks or plates and treat with test compounds as required.

  • Labeling with EdU:

    • Add EdU to the culture medium at a final concentration of 10 µM.

    • Incubate for 1-2 hours at 37°C.

  • Cell Harvesting and Fixation:

    • Harvest cells and wash once with 1% BSA in PBS.

    • Fix the cells using the kit's fixative for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells.

    • Add 100 µL of the kit's saponin-based permeabilization and wash reagent and incubate for 15 minutes.

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's protocol.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Analysis:

    • Wash the cells once.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Analyze the fluorescence of the cell population. The intensity of the fluorescence is proportional to the amount of EdU incorporated.

Logical_Relationship cluster_radio Radioactive cluster_nonradio Non-Radioactive Assay_Choice Assay Selection H3_Thymidine [3H]-Thymidine Assay Assay_Choice->H3_Thymidine BrdU BrdU Assay Assay_Choice->BrdU EdU EdU Assay Assay_Choice->EdU Scintillation Detection: Scintillation Counter H3_Thymidine->Scintillation Detection_BrdU Detection: Antibody-Based (ELISA, IF, Flow) BrdU->Detection_BrdU Detection_EdU Detection: Click Chemistry (IF, Flow) EdU->Detection_EdU

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thymidylyl-(3'->5')-thymidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Thymidylyl-(3'->5')-thymidine (TpT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your TpT synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Thymidylyl-(3'->5')-thymidine?

The most prevalent and robust method for synthesizing TpT is the phosphoramidite method, carried out via automated solid-phase synthesis.[1][2][3] This technique involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The process consists of a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[1][4]

Q2: Why is the phosphoramidite method preferred?

The phosphoramidite method is favored due to its high coupling efficiency, which can exceed 99%, and its amenability to automation.[4] This allows for the rapid and reliable synthesis of oligonucleotides with a defined sequence. The use of solid-phase synthesis simplifies the purification process as excess reagents and byproducts are easily washed away after each step.[5][6]

Q3: What are the critical reagents in TpT synthesis via the phosphoramidite method?

The key reagents include:

  • Thymidine phosphoramidite: The building block, which is a thymidine nucleoside with its 5'-hydroxyl group protected (typically with a dimethoxytrityl (DMT) group), and a reactive phosphoramidite group at the 3'-position.

  • Solid support: A solid matrix (e.g., controlled pore glass or polystyrene) to which the first nucleoside is attached.

  • Activator: A weak acid, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), that protonates the phosphoramidite to create a reactive intermediate for coupling.

  • Capping reagents: Typically acetic anhydride and 1-methylimidazole, used to block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[2]

  • Oxidizing agent: An iodine solution is used to convert the unstable phosphite triester linkage to a more stable phosphate triester.[1]

  • Detritylation agent: An acid, such as trichloroacetic acid (TCA), to remove the 5'-DMT protecting group for the next coupling cycle.[1]

Q4: How does coupling efficiency impact the final yield of TpT?

Coupling efficiency is a critical factor determining the overall yield of the final product. Since the synthesis is a multi-step process, even a small decrease in coupling efficiency at each step can significantly reduce the yield of the full-length product. For example, a coupling efficiency of 98% would result in a theoretical yield of 98% for a dinucleotide, while a 99.5% efficiency would yield 99.5% of the desired product. While this difference seems small for a dinucleotide, the impact is cumulative and becomes much more significant for longer oligonucleotides.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Thymidylyl-(3'->5')-thymidine and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Low Yield 1. Moisture in Reagents or Solvents: Water can react with the activated phosphoramidite, preventing it from coupling to the growing chain.[5] 2. Degraded Phosphoramidite: The thymidine phosphoramidite may have degraded due to improper storage or handling. 3. Inefficient Activator: The activator may be degraded or not potent enough for the specific synthesis conditions. 4. Steric Hindrance: Bulky protecting groups can sometimes hinder the coupling reaction.1. Use anhydrous solvents and reagents. Ensure the argon or helium gas used on the synthesizer is dry.[5] 2. Use fresh, high-quality phosphoramidite. Store it under anhydrous conditions and minimize exposure to air and moisture. 3. Switch to a more potent activator like DCI or ETT, or use a fresh solution of the current activator. 4. While less common for standard thymidine, consider alternative protecting group strategies if modifications are present.
Presence of (n-1) Deletion Sequences Incomplete Capping: Unreacted 5'-hydroxyl groups were not effectively blocked by the capping reagent, allowing them to react in the subsequent coupling cycle.[2][5]1. Ensure capping reagents (acetic anhydride and 1-methylimidazole) are fresh and anhydrous. 2. Increase the capping time to ensure complete reaction. 3. Check the delivery lines on the synthesizer to ensure proper mixing and delivery of capping reagents.
Formation of Side Products 1. Side reactions during deprotection: The conditions for removing protecting groups from the phosphate backbone and the nucleobase can sometimes lead to modifications. 2. Phosphonate Formation: Water can catalyze the conversion of the phosphoramidite to a phosphonate, which is unreactive in the coupling step.[5]1. Optimize deprotection conditions (time, temperature, and reagent concentration). 2. Ensure all reagents and solvents are strictly anhydrous.
Difficult Purification 1. Poor Synthesis Quality: A low coupling efficiency leads to a complex mixture of failure sequences that are difficult to separate from the full-length product. 2. Co-elution of Impurities: The desired product and impurities may have similar retention times on the HPLC column.1. Optimize the synthesis to maximize the yield of the full-length product, which simplifies purification. 2. Adjust the HPLC gradient, mobile phase composition, or try a different column chemistry (e.g., ion-exchange or reversed-phase with a different ion-pairing agent) to improve resolution.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-thymidine-3'-O-((2-cyanoethyl)-N,N-diisopropyl)phosphoramidite

This protocol describes the preparation of the key building block for TpT synthesis.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Dry the 5'-O-DMT-thymidine by co-evaporation with anhydrous acetonitrile and then dissolve it in anhydrous DCM.

  • Add DIPEA to the solution.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature under an inert atmosphere (e.g., argon).

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the phosphoramidite as a white foam.

Protocol 2: Solid-Phase Synthesis of Thymidylyl-(3'->5')-thymidine

This protocol outlines the automated solid-phase synthesis cycle.

Materials:

  • Thymidine-loaded solid support (e.g., CPG)

  • 5'-O-DMT-thymidine-3'-O-((2-cyanoethyl)-N,N-diisopropyl)phosphoramidite

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)

  • Capping A (Acetic anhydride/Pyridine/THF) and Capping B (1-Methylimidazole/THF)

  • Oxidizer (Iodine in THF/water/pyridine)

  • Deblocking solution (3% Trichloroacetic acid in DCM)

  • Anhydrous acetonitrile for washing

Automated Synthesizer Cycle:

  • Detritylation (Deblocking): The DMT group is removed from the solid-support-bound thymidine by treating it with the deblocking solution. The resulting orange-colored trityl cation is washed away, and the amount can be measured to monitor coupling efficiency.

  • Coupling: The thymidine phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound thymidine.

  • Capping: The capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

  • Oxidation: The oxidizer solution is passed through the column to convert the phosphite triester linkage to a stable phosphate triester.

  • Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is removed.

Protocol 3: Cleavage, Deprotection, and Purification

Procedure:

  • Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide at room temperature to cleave the dinucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone.

  • Purification by HPLC: The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the product. The DMT-on product (if the final detritylation was skipped) will be more retained and can be easily separated from failure sequences.

  • Desalting: The purified product is desalted using a desalting column or by ethanol precipitation.

Data Presentation

Table 1: Comparison of Activators for Phosphoramidite Coupling

ActivatorpKaTypical ConcentrationRelative Coupling TimeNotes
1H-Tetrazole4.80.45 MStandardThe most common activator, but can be slow for sterically hindered couplings.
5-(Ethylthio)-1H-tetrazole (ETT)4.280.25 MFaster than TetrazoleMore acidic and generally faster than tetrazole.
4,5-Dicyanoimidazole (DCI)5.20.25 MFastestLess acidic than tetrazole but a better nucleophilic catalyst, leading to faster coupling reactions.

Note: The optimal activator and concentration may vary depending on the synthesizer and specific reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Thymidine on Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling with Thymidine Phosphoramidite detritylation->coupling capping 3. Capping of Unreacted Sites coupling->capping oxidation 4. Oxidation of Phosphite Linkage capping->oxidation oxidation->detritylation Next Cycle (for longer oligos) cleavage Cleavage from Support & Deprotection oxidation->cleavage purification HPLC Purification cleavage->purification desalting Desalting purification->desalting final_product Pure Thymidylyl-(3'->5')-thymidine desalting->final_product

Caption: Workflow for the synthesis of Thymidylyl-(3'->5')-thymidine.

troubleshooting_logic start Low Yield of TpT? check_reagents Check Reagent Quality (Anhydrous, Fresh) start->check_reagents Yes check_activator Evaluate Activator Performance start->check_activator Yes check_capping Verify Capping Efficiency start->check_capping If (n-1) impurities are present optimize_purification Optimize HPLC Purification start->optimize_purification If purification is difficult solution_reagents Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents solution_activator Switch to a more potent activator (e.g., DCI). check_activator->solution_activator solution_capping Increase capping time or use fresh reagents. check_capping->solution_capping solution_purification Adjust HPLC gradient and/or mobile phase. optimize_purification->solution_purification

Caption: Troubleshooting logic for low yield in TpT synthesis.

References

Technical Support Center: Thymidylyl-(3'->5')-thymidine (TpT) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the degradation of Thymidylyl-(3'->5')-thymidine (TpT).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am observing rapid degradation of my TpT sample when used in cell culture media containing serum. What is the likely cause and how can I prevent it?

Answer:

The most probable cause is enzymatic degradation by nucleases present in the serum. Fetal calf serum (FCS) and other sera are known to contain heat-stable nucleases that can efficiently degrade phosphodiester bonds in oligonucleotides like TpT.[1] Standard heat inactivation at 56°C is often insufficient to eliminate this nuclease activity.[1] Additionally, cells themselves can be a source of extracellular nucleases.[2][3]

Solutions:

  • Proper Heat Inactivation of Serum: Inactivate serum at a higher temperature. Research has shown that heating serum to at least 70°C for 30 minutes is required to completely abolish nuclease activity, whereas 56°C treatment is ineffective.[1]

  • Use Nuclease-Free Reagents: Ensure all buffers, water, and plasticware are certified nuclease-free.

  • Consider Serum-Free Media: If your experimental design permits, switching to a chemically-defined, serum-free medium is the most effective way to eliminate serum-derived nucleases.

  • Minimize Incubation Time: Reduce the time TpT is exposed to the culture medium to the minimum required for your experiment.

Question: My TpT is degrading in a simple aqueous buffer solution, even without any biological components. Why is this happening?

Answer:

This points to chemical degradation, specifically the hydrolysis of the phosphodiester bond. The stability of this bond is highly dependent on pH and temperature.

Solutions:

  • Maintain Neutral pH: The phosphodiester backbone is most stable at a neutral pH (around 7.0-7.5).[4] Both acidic and alkaline conditions can accelerate hydrolysis. Prepare TpT in a nuclease-free buffer such as Tris or HEPES at a pH of 7.0-7.4.

  • Control Temperature: Store stock solutions frozen at -20°C or -80°C. For experiments, prepare working solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles, which can contribute to degradation.

  • Use High-Purity Water: Always use nuclease-free, molecular biology grade water to prepare buffers and solutions.

Diagram: Key Degradation Pathways for TpT

cluster_enzymatic Key Enzymes cluster_chemical Key Factors TpT Thymidylyl-(3'->5')-thymidine (TpT) Enzymatic Enzymatic Degradation TpT->Enzymatic Chemical Chemical Degradation TpT->Chemical Products Degradation Products (Thymidine, Thymine, etc.) Enzymatic->Products Nuclease Nucleases (Exo- & Endonucleases) Enzymatic->Nuclease Phosphatase Phosphatases Enzymatic->Phosphatase Chemical->Products pH Non-Neutral pH (Acid/Base Hydrolysis) Chemical->pH Temp High Temperature Chemical->Temp Troubleshooting Flowchart start TpT Degradation Observed? exp_type What is the experimental system? start->exp_type Yes bio_cause Potential Cause: Nuclease Activity exp_type->bio_cause Cell Culture / Serum chem_cause Potential Cause: Chemical Hydrolysis exp_type->chem_cause Purified System / Buffer sol_serum Solution: Heat-inactivate serum at 70°C bio_cause->sol_serum sol_nuclease_free Solution: Use nuclease-free reagents bio_cause->sol_nuclease_free sol_ph Solution: Buffer to neutral pH (7.0-7.4) chem_cause->sol_ph sol_temp Solution: Store cold (-20°C) / on ice chem_cause->sol_temp HPLC-Based Stability Assay Workflow A 1. Prepare TpT Samples (e.g., different buffers, media) B 2. Incubate at Desired Temperature (e.g., 37°C) A->B C 3. Collect Aliquots at Various Time Points B->C D 4. Quench Reaction (e.g., Flash Freeze) C->D E 5. Analyze by RP-HPLC (Separate TpT and products) D->E F 6. Quantify Peak Area (Intact TpT) E->F G 7. Plot % TpT Remaining vs. Time & Calculate Half-Life F->G

References

"optimizing ligation efficiency with Thymidylyl-(3'->5')-thymidine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their DNA ligation experiments, with a special focus on scenarios involving thymidine-tailed vectors, such as TA Cloning.

Frequently Asked Questions (FAQs)

Q1: What is Thymidylyl-(3'->5')-thymidine and how does it relate to ligation?

Thymidylyl-(3'->5')-thymidine is a T-T dinucleotide. In the context of ligation, its most relevant application is in techniques like TA cloning. In TA cloning, the vector is prepared with single 3'-thymidine (T) overhangs. This allows for the direct ligation of PCR products that have been generated using Taq polymerase, which naturally adds a single 3'-adenine (A) overhang to the amplicons. The T-T dinucleotide itself is not typically added to the ligation reaction as an enhancer but is a key feature of the vector's cloning site.

Q2: My ligation reaction failed, resulting in no or very few colonies after transformation. What are the common causes?

Ligation failure can stem from several issues before the ligation step itself. Common causes include:

  • Inactive Ligase: The T4 DNA ligase may be inactive due to age, improper storage, or multiple freeze-thaw cycles.[1][2]

  • Problematic DNA Ends: The DNA insert and vector may not have compatible ends. For PCR products, ensure primers are designed correctly, and for restriction-digested fragments, confirm complete digestion.[3] In TA cloning, the vector must have 3'-T overhangs and the insert a 3'-A overhang.[4]

  • Missing 5' Phosphates: T4 DNA ligase requires a 5' phosphate on at least one of the DNA ends to be joined.[5][6] PCR primers are often unphosphorylated. If cloning a PCR product into a dephosphorylated vector, the insert must be phosphorylated using T4 Polynucleotide Kinase (PNK).[7]

  • Presence of Inhibitors: Contaminants from DNA purification steps, such as high salt concentrations or EDTA, can inhibit the ligase enzyme.[1] Ensure your DNA is clean before proceeding.

  • Degraded ATP: The ATP in the ligase buffer is crucial for the reaction.[1][7] Repeated freeze-thaw cycles can degrade ATP, leading to reaction failure. It is recommended to aliquot the ligase buffer for single use.[8][9]

Q3: I have a high number of colonies, but they are all background (vector without insert). What went wrong?

This is a common issue often caused by:

  • Incomplete Vector Digestion: If the vector is not fully digested, the uncut plasmid will transform with high efficiency, leading to a high background of colonies without the insert.[3][10]

  • Vector Re-ligation: If the vector is digested with a single restriction enzyme or has blunt ends, it can easily re-ligate to itself. Treating the digested vector with a phosphatase (like CIP, BAP, or SAP) to remove the 5' phosphates can prevent this.[1][7] However, ensure the phosphatase is completely inactivated or removed before the ligation reaction, as any residual activity will dephosphorylate your insert.[1]

Q4: What is the optimal molar ratio of insert to vector?

The ideal molar ratio of insert to vector is crucial for successful ligation.

  • For standard sticky-end ligations, a starting molar ratio of 3:1 (insert:vector) is commonly recommended.[9][11][12]

  • If the insert and vector are similar in size, a 1:1 ratio is a good starting point.[11]

  • For smaller inserts (e.g., ≤100 bp), the ratio should be increased, potentially to 10:1 or even 20:1 .[11]

  • For blunt-end ligations, a higher ratio of at least 10:1 is recommended.[13]

Troubleshooting Guides

Problem 1: No/Few Colonies After Transformation
Possible Cause Recommended Solution
Inactive T4 DNA Ligase Test ligase activity on a control substrate, like lambda DNA digested with HindIII.[2] If inactive, use a fresh tube of enzyme.
Inefficient Transformation Run a transformation control with a known amount of uncut plasmid (e.g., 0.1 ng) to check the competency of your cells and transformation protocol.[10]
Incorrect Antibiotic Selection Ensure the antibiotic concentration in your plates is correct and that the plasmid carries the corresponding resistance gene.
Inhibitors in DNA Prep Clean up the DNA vector and insert preparations using a spin column or ethanol precipitation to remove salts and EDTA.[1]
Degraded ATP in Buffer Use fresh ligase buffer or supplement with fresh ATP. Aliquot your buffer to avoid multiple freeze-thaw cycles.[1][7][8]
Missing 5' Phosphates If the vector was dephosphorylated, ensure the insert has 5' phosphates. PCR products can be phosphorylated using T4 Polynucleotide Kinase.[7]
Problem 2: High Background of Colonies (Vector Only)
Possible Cause Recommended Solution
Incomplete Vector Digestion Increase digestion time or enzyme amount. Always gel-purify the digested vector to separate it from the uncut plasmid.
Vector Self-Ligation Treat the cut vector with a phosphatase (e.g., Antarctic Phosphatase, SAP) to remove 5' phosphates. Ensure complete heat inactivation or removal of the phosphatase before ligation.[1][5]
Contamination with Undigested Plasmid When gel-purifying the vector, be careful to excise only the band corresponding to the linearized plasmid.

Quantitative Data Summary

The efficiency of a ligation reaction is highly dependent on reaction conditions. The following table summarizes key quantitative parameters.

Parameter Sticky-End Ligation Blunt-End Ligation TA Cloning Notes
Vector:Insert Molar Ratio 1:1 to 1:10 (start with 1:3)[5]1:10 or higher[13]1:1 to 1:10 (start with 1:3)Optimize based on insert size. Use a ligation calculator for precise amounts.[9][11]
Total DNA Concentration 1-10 µg/ml[1]1-10 µg/ml1-10 µg/mlHigher concentrations can lead to the formation of linear concatemers.[1]
Incubation Temperature 16°C or Room Temp (~22-25°C)[14][15]16°C or Room Temp (~22-25°C)[15]16°C or Room Temp (~22-25°C)Lower temperatures (4°C) favor annealing but slow the enzyme, requiring overnight incubation.[8] Room temperature speeds up the enzyme but may destabilize annealing of short overhangs.[14]
Incubation Time 10 min to overnight[15][16]2 hours to overnight[15]1 hour to overnightRapid ligation kits can achieve ligation in as little as 5-15 minutes at room temperature.[16][17]

Experimental Protocols

Protocol: Ligation for TA Cloning

This protocol describes the ligation of a PCR product with 3'-A overhangs into a linearized vector with 3'-T overhangs.

1. Quantify DNA:

  • Determine the concentration of your linearized T-vector and your purified PCR product (insert) using a spectrophotometer or fluorometer.

2. Set up the Ligation Reaction:

  • On ice, combine the following in a sterile microcentrifuge tube. It is crucial to add reagents in the specified order.[18]

    • Nuclease-free water: to a final volume of 10 µL
    • 10X T4 DNA Ligase Buffer: 1 µL
    • Linearized T-vector (e.g., 50 ng)
    • PCR insert (use a 3:1 insert:vector molar ratio)
    • T4 DNA Ligase (e.g., 1 µL)

  • Gently mix by pipetting up and down. Do not vortex.

  • Centrifuge briefly to collect the reaction at the bottom of the tube.

3. Incubation:

  • Incubate the reaction at room temperature (~22°C) for 1 hour or at 16°C overnight.[15] For rapid ligation kits, incubate for 5-15 minutes at room temperature.[17]

4. (Optional) Heat Inactivation:

  • Inactivate the ligase by heating the reaction at 65°C for 10-20 minutes.[15][18] This step is not always necessary but can be beneficial before transformation.

5. Transformation:

  • Use 1-5 µL of the ligation mixture to transform 50 µL of competent E. coli cells.[1] The volume of the ligation reaction should not exceed 10% of the competent cell volume.[15]

Visualizations

Ligation_Workflow cluster_prep DNA Preparation cluster_ligation Ligation Reaction cluster_downstream Downstream Processing Vector Vector Prep (Digestion/Linearization) Purify_V Purify Vector Vector->Purify_V Insert Insert Prep (PCR/Digestion) Purify_I Purify Insert Insert->Purify_I Quantify Quantify DNA Setup Setup Reaction (Vector, Insert, Buffer, Ligase) Purify_V->Setup Purify_I->Setup Quantify->Setup Incubate Incubate (e.g., 16°C or RT) Setup->Incubate Transform Transformation Incubate->Transform Plate Plate on Selective Media Transform->Plate Screen Screen Colonies Plate->Screen

Caption: Standard experimental workflow for DNA ligation.

Troubleshooting_Tree Start Ligation Experiment Result Transformation Result? Start->Result NoColonies No / Few Colonies Result->NoColonies None/Few HighBg High Background (Vector Only) Result->HighBg Many, No Insert Success Successful Clones Result->Success OK Check_Transform Transformation Control OK? NoColonies->Check_Transform Check_Digestion Vector Digestion Complete? HighBg->Check_Digestion Check_Ligation Ligation Control OK? Check_Transform->Check_Ligation Yes Fix_Cells Troubleshoot Competent Cells / Protocol Check_Transform->Fix_Cells No Check_Components Check Ligase, Buffer (ATP), DNA Quality & Phosphates Check_Ligation->Check_Components No Check_Phosphatase Vector Dephosphorylated? Check_Digestion->Check_Phosphatase Yes Optimize_Digest Optimize Digestion & Gel Purify Vector Check_Digestion->Optimize_Digest No Use_Phosphatase Treat Vector with Phosphatase Check_Phosphatase->Use_Phosphatase No Optimize_Ratio Optimize Insert:Vector Ratio Check_Phosphatase->Optimize_Ratio Yes

Caption: Decision tree for troubleshooting common ligation problems.

References

Technical Support Center: Purification of Thymidylyl-(3'->5')-thymidine (TpT)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Thymidylyl-(3'->5')-thymidine (TpT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this synthetic dinucleotide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying chemically synthesized TpT?

A1: The most prevalent and effective method for purifying TpT is ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). This technique offers high resolution, allowing for the separation of the desired TpT product from closely related impurities generated during solid-phase synthesis.[1][2]

Q2: What are the primary impurities I should expect in my crude TpT sample?

A2: Crude TpT synthesized via the phosphoramidite method typically contains several process-related impurities.[3] These include:

  • Truncated Sequences: Primarily the unreacted thymidine monomer (T).

  • Failed Sequences: Incomplete coupling products.

  • Depurination Byproducts: Though less common for thymidine, acidic conditions can lead to cleavage of the glycosidic bond.[4]

  • Residual Protecting Groups: Incomplete removal of the 5'-dimethoxytrityl (DMT) group or phosphate protecting groups (e.g., cyanoethyl).[5][6]

  • Modified Products: Byproducts from side reactions during the capping or oxidation steps of the synthesis.[3]

Q3: Why is the 5'-DMT group sometimes left on during the initial purification step?

A3: Leaving the hydrophobic 5'-DMT group on the full-length product (a "trityl-on" purification) significantly increases its retention on a reversed-phase HPLC column compared to the "trityl-off" failure sequences that lack this group.[7] This allows for a more straightforward separation of the full-length product from the bulk of the truncated impurities. The DMT group is then cleaved from the purified product in a subsequent step.

Q4: What is the role of an ion-pairing agent like triethylammonium acetate (TEAAc) in the mobile phase?

A4: The negatively charged phosphate backbone of TpT has little affinity for the nonpolar stationary phase of a reversed-phase column. The triethylammonium cation (TEA+) from TEAAc is a positively charged ion-pairing agent that forms a neutral complex with the phosphate backbone.[2] This complex is more hydrophobic, allowing it to be retained and separated on a C18 column. The concentration of the organic solvent (like acetonitrile) in the mobile phase is then gradually increased to elute the product.

Experimental Protocol: IP-RP-HPLC Purification of TpT

This protocol outlines a general method for the purification of a crude, deprotected ("trityl-off") TpT sample.

1. Materials and Reagents:

  • Crude TpT, lyophilized

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAAc), pH 7.0, in HPLC-grade water

  • Mobile Phase B: 100 mM Triethylammonium acetate (TEAAc), pH 7.0, in 50:50 (v/v) HPLC-grade acetonitrile/water

  • HPLC System with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

2. Sample Preparation:

  • Dissolve the crude lyophilized TpT pellet in Mobile Phase A to a concentration of approximately 10-20 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 267 nm

  • Column Temperature: 50 °C (elevated temperature can improve peak shape)

  • Injection Volume: 20-100 µL, depending on concentration and column capacity

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5.0
    5.0 5.0
    25.0 25.0
    30.0 80.0
    35.0 80.0
    40.0 5.0

    | 45.0 | 5.0 |

4. Post-Purification Processing:

  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the organic solvent and TEAAc by lyophilization. Multiple lyophilization cycles with the addition of water may be necessary to completely remove the TEAAc.

  • Confirm the purity of the final product by analytical HPLC.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Product Peak 1. Sample degradation. 2. Incorrect injection. 3. Product not eluting from the column.1. Ensure the crude product was stored correctly (desiccated, frozen). 2. Check the autosampler for air bubbles and ensure the correct volume is being drawn.[8] 3. Increase the final concentration of Mobile Phase B in your gradient to ensure all bound species are eluted.
Broad or Tailing Peaks 1. Column overload. 2. Column contamination or degradation. 3. Secondary interactions with the stationary phase. 4. Inappropriate mobile phase pH.1. Reduce the injection volume or sample concentration. 2. Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column if it's old.[9] 3. Increase the column temperature (e.g., to 60 °C) or the concentration of the ion-pairing agent. 4. Ensure the pH of your mobile phase is stable and around 7.0.
Poor Resolution Between TpT and Impurities 1. Gradient is too steep. 2. Inefficient column. 3. Co-elution of closely related species (e.g., linkage isomers).1. Decrease the slope of the gradient (e.g., extend the time to reach the final %B). This is especially important for separating the product from truncated sequences.[10] 2. Use a column with a smaller particle size or a longer length for higher efficiency. 3. Try a different ion-pairing agent (e.g., hexylammonium acetate) or a different stationary phase chemistry.
Ghost Peaks in Chromatogram 1. Contamination in the mobile phase. 2. Carryover from a previous injection. 3. Late-eluting compounds from a previous run.1. Use fresh, high-purity solvents and salts to prepare the mobile phase. Filter all buffers. 2. Implement a robust needle wash protocol in your autosampler method. 3. Extend the gradient hold at high organic phase concentration to ensure the column is fully cleaned after each run.
Fluctuating Baseline 1. Air bubbles in the pump or detector. 2. Incomplete mobile phase mixing or degassing. 3. Pump seal failure.1. Purge the HPLC pump and detector flow cell.[11] 2. Ensure mobile phases are thoroughly degassed before use. 3. Check for leaks around the pump heads; salt crystals are a common sign of a leak. Replace pump seals if necessary.[8]

Data Presentation

Table 1: Representative Retention Times for TpT and Related Impurities

This table provides an example of the expected elution order and approximate retention times for TpT and common impurities under the IP-RP-HPLC conditions described above. Actual retention times may vary based on the specific HPLC system and column used.[12]

Compound Description Expected Retention Time (min)
Thymidine (T)Unreacted starting material/truncated sequence~ 8.5
Thymidylyl-(3'->5')-thymidine (TpT) Desired Product ~ 15.2
DMT-ThymidineFailed sequence with DMT group still attached~ 22.0
N-1 Impurity (T)Truncated sequence~ 8.5

Visualizations

Experimental Workflow

G crude Crude Synthesized TpT Product dissolve Dissolve in Mobile Phase A crude->dissolve hplc IP-RP-HPLC Purification dissolve->hplc collect Collect Fractions Containing TpT hplc->collect waste Impurity Fractions (to waste) hplc->waste lyophilize Lyophilize to Remove Solvents collect->lyophilize qc Purity Analysis (Analytical HPLC) lyophilize->qc pure Pure TpT Product qc->pure

Caption: Workflow for the purification of Thymidylyl-(3'->5')-thymidine.

Troubleshooting Logic for Poor Peak Resolution

G start Poor Peak Resolution (Co-elution) check_gradient Is the gradient slope gentle enough (<2%/min)? start->check_gradient flatten_gradient Action: Decrease gradient slope (e.g., double the time) check_gradient->flatten_gradient No check_column Is the column old or showing high backpressure? check_gradient->check_column Yes resolved Problem Resolved flatten_gradient->resolved replace_column Action: Flush with strong solvent or replace the column check_column->replace_column Yes check_temp Is column temperature elevated (e.g., 50-60°C)? check_column->check_temp No replace_column->resolved increase_temp Action: Increase column temperature check_temp->increase_temp No check_temp->resolved Yes increase_temp->resolved

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

References

Technical Support Center: Optimizing Storage Conditions for Thymidylyl-(3'->5')-thymidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Thymidylyl-(3'->5')-thymidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you might encounter during the storage and handling of Thymidy-lyl-(3'->5')-thymidine, providing potential causes and solutions in a question-and-answer format.

Q1: I observe a decrease in the concentration of my Thymidylyl-(3'->5')-thymidine stock solution over time. What could be the cause?

A1: A decrease in concentration can be attributed to several factors:

  • Degradation: The phosphodiester bond in Thymidylyl-(3'->5')-thymidine is susceptible to hydrolysis, especially under non-optimal pH conditions or at elevated temperatures. The primary degradation products are thymine and thymidine 3'-monophosphate.[1]

  • Adsorption to Surfaces: Oligonucleotides can adsorb to the surface of storage vials, especially at low concentrations. Using low-adsorption microcentrifuge tubes can help mitigate this issue.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the physical degradation of the dinucleotide. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: My HPLC analysis shows multiple peaks, including shoulders or split peaks, for my Thymidylyl-(3'->5')-thymidine sample. What does this indicate?

A2: The presence of multiple peaks in an HPLC chromatogram can indicate several issues:

  • Degradation Products: As mentioned, hydrolysis can lead to the formation of thymine and thymidine 3'-monophosphate, which will appear as separate peaks in your chromatogram.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including splitting or fronting. Try diluting your sample and re-injecting.

  • Contaminants in the Sample or Mobile Phase: Impurities in your sample or mobile phase can result in extraneous peaks. Ensure you are using high-purity solvents and reagents.

  • Secondary Interactions with the Column: The analyte may have strong interactions with the stationary phase of the column, leading to peak tailing. Adjusting the mobile phase composition, such as the ion-pairing agent concentration or pH, can help improve peak shape.

Q3: The bands on my polyacrylamide gel electrophoresis (PAGE) for Thymidylyl-(3'->5')-thymidine appear smeared or poorly resolved. How can I improve the resolution?

A3: Poor resolution in PAGE for a small molecule like a dinucleotide can be caused by:

  • High Salt Concentration: Excessive salt in the sample can interfere with the migration of the molecule in the gel, leading to smearing. If possible, desalt your sample before loading.

  • Inappropriate Gel Percentage: For a small molecule like a dinucleotide, a high percentage polyacrylamide gel (e.g., 20-25%) is required for adequate separation.

  • Sample Overloading: Loading too much sample can cause band broadening and smearing. Try loading a smaller amount.

  • Incorrect Buffer Conditions: Ensure that the running buffer is fresh and at the correct concentration. Using 1x TBE buffer is common for oligonucleotide analysis.

Q4: I am unsure about the best solvent to dissolve and store my Thymidylyl-(3'->5')-thymidine.

A4: For optimal stability, dissolve Thymidylyl-(3'->5')-thymidine in a nuclease-free, buffered aqueous solution with a slightly acidic to neutral pH (pH 6.0-7.5). While sterile, nuclease-free water can be used for short-term storage, a buffer such as Tris-EDTA (TE) at pH 7.5 is recommended for long-term storage as it helps to chelate divalent cations that can act as cofactors for nucleases and helps maintain a stable pH.

Quantitative Data on Storage Conditions

The stability of Thymidylyl-(3'->5')-thymidine is influenced by temperature, pH, and the storage solvent. The phosphodiester bond is remarkably stable to spontaneous hydrolysis in neutral aqueous solutions at ambient temperature. However, the rate of hydrolysis increases significantly at acidic or alkaline pH and at elevated temperatures.

Storage ConditionRecommended TemperatureRecommended SolventExpected Stability
Short-Term (Days to Weeks) 4°CNuclease-free water or TE buffer (pH 7.5)Stable with minimal degradation.
Medium-Term (Weeks to Months) -20°CNuclease-free water or TE buffer (pH 7.5)Generally stable. Avoid repeated freeze-thaw cycles by aliquoting.
Long-Term (Months to Years) -80°CNuclease-free TE buffer (pH 7.5)Highly stable with minimal degradation expected.

Note: The data in this table is based on the general principles of oligonucleotide stability. For critical applications, it is recommended to perform periodic quality control checks.

Experimental Protocols

Detailed methodologies for key experiments to assess the integrity and purity of Thymidylyl-(3'->5')-thymidine are provided below.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is suitable for separating Thymidylyl-(3'->5')-thymidine from its potential degradation products.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Sample: Thymidylyl-(3'->5')-thymidine dissolved in nuclease-free water or TE buffer

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Prepare a sample solution of Thymidylyl-(3'->5')-thymidine at a concentration of approximately 10-20 µg/mL.

  • Inject 10-20 µL of the sample onto the column.

  • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • The main peak corresponds to intact Thymidylyl-(3'->5')-thymidine. Earlier eluting peaks may correspond to degradation products like thymine and thymidine 3'-monophosphate.

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation and Degradation Product Analysis

This protocol confirms the molecular weight of Thymidylyl-(3'->5')-thymidine and helps identify degradation products.

Materials:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Sample: Thymidylyl-(3'->5')-thymidine dissolved in a 50:50 mixture of acetonitrile and nuclease-free water.

Procedure:

  • Prepare a sample solution of Thymidylyl-(3'->5')-thymidine at a concentration of approximately 1-5 µM.

  • Infuse the sample directly into the ESI-MS source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in negative ion mode. The expected [M-H]⁻ ion for intact Thymidylyl-(3'->5')-thymidine is approximately 545.1 g/mol .

  • For fragmentation analysis (MS/MS), select the precursor ion and apply collision-induced dissociation (CID). Key fragment ions to expect from the cleavage of the phosphodiester bond are related to thymine and thymidine 3'-monophosphate.

Protocol 3: High-Resolution Polyacrylamide Gel Electrophoresis (PAGE) for Integrity Check

This method is useful for visualizing the integrity of the dinucleotide, although it is less quantitative than HPLC.

Materials:

  • Vertical gel electrophoresis apparatus

  • 20% Polyacrylamide/8 M Urea denaturing gel

  • 1x TBE (Tris/Borate/EDTA) buffer

  • Loading buffer (e.g., formamide-based with tracking dyes)

  • Staining solution (e.g., Stains-All or a fluorescent nucleic acid stain)

  • Sample: Thymidylyl-(3'->5')-thymidine

Procedure:

  • Assemble the gel electrophoresis apparatus and pre-run the 20% denaturing polyacrylamide gel in 1x TBE buffer for at least 30 minutes.

  • Prepare the sample by mixing 1-5 µg of Thymidylyl-(3'->5')-thymidine with an equal volume of loading buffer.

  • Heat the sample at 95°C for 3-5 minutes and then immediately place it on ice.

  • Load the denatured sample into the wells of the pre-warmed gel.

  • Run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Carefully remove the gel and stain it according to the manufacturer's protocol.

  • Visualize the bands. A single, sharp band indicates an intact product. Smearing or the presence of lower molecular weight bands may indicate degradation.

Visualizations

The following diagrams illustrate key logical relationships and workflows.

troubleshooting_workflow start User Encounters Issue issue_type Identify Issue Type start->issue_type conc_decrease Concentration Decrease issue_type->conc_decrease Concentration multi_peaks Multiple HPLC Peaks issue_type->multi_peaks Purity poor_resolution Poor PAGE Resolution issue_type->poor_resolution Integrity check_storage Review Storage Conditions (Temp, pH, Aliquoting) conc_decrease->check_storage check_hplc_params Review HPLC Parameters (Column, Mobile Phase, Load) multi_peaks->check_hplc_params check_page_params Review PAGE Parameters (Gel %, Salt, Load) poor_resolution->check_page_params solution_storage Optimize Storage: - Aliquot - Use TE buffer - Store at -80°C check_storage->solution_storage solution_hplc Optimize HPLC: - Dilute sample - Use fresh mobile phase - Adjust gradient check_hplc_params->solution_hplc solution_page Optimize PAGE: - Desalt sample - Use higher % gel - Reduce sample load check_page_params->solution_page

Caption: Troubleshooting workflow for common issues.

degradation_pathway TpT Thymidylyl-(3'->5')-thymidine hydrolysis Hydrolysis (Acidic/Alkaline pH, High Temp) TpT->hydrolysis products Degradation Products hydrolysis->products thymine Thymine products->thymine tmp Thymidine 3'-monophosphate products->tmp

Caption: Primary degradation pathway of Thymidylyl-(3'->5')-thymidine.

References

Technical Support Center: Refining Analytical Methods for Thymidylyl-(3'->5')-thymidine (TpT)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Thymidylyl-(3'->5')-thymidine (TpT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical methodologies for this dinucleotide.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of TpT using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Splitting or Tailing 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation or contamination. 4. Inappropriate mobile phase pH. 5. Sample solvent incompatible with the mobile phase.1. Reduce the sample concentration or injection volume. 2. Use a different column chemistry or add ion-pairing reagents to the mobile phase. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of TpT. 5. Dissolve the sample in the initial mobile phase.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination in the mobile phase or system. 3. Column bleed.1. Implement a robust needle wash protocol between injections. 2. Use fresh, high-purity solvents and filter the mobile phase. Purge the system thoroughly. 3. Use a column with low bleed characteristics and operate within the recommended temperature and pH ranges.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or equilibration issues.1. Ensure accurate and consistent mobile phase preparation. Use a gradient mixer if preparing online. 2. Use a column oven to maintain a stable temperature. 3. Allow sufficient time for column equilibration between runs. Monitor column performance and replace if necessary.
Poor Resolution 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry. 3. High flow rate.1. Optimize the gradient slope and the concentration of the organic modifier and ion-pairing reagent. 2. Select a column with a different stationary phase (e.g., C18, phenyl-hexyl) or particle size. 3. Reduce the flow rate to improve separation efficiency.
Mass Spectrometry (MS) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity / No Signal 1. Poor ionization efficiency. 2. Sample degradation in the source. 3. Inappropriate mass analyzer settings. 4. Contamination of the ion source.1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Switch between positive and negative ion modes. 2. Reduce the source temperature. 3. Ensure the mass range is set correctly to detect the expected m/z of TpT and its fragments. 4. Clean the ion source components according to the manufacturer's instructions.
Poor Mass Accuracy 1. Instrument not calibrated. 2. Fluctuations in laboratory temperature.1. Calibrate the mass spectrometer using a suitable standard before analysis. 2. Ensure a stable laboratory environment.
Formation of Multiple Adducts 1. Presence of various salts in the sample or mobile phase.1. Use volatile mobile phase additives like triethylammonium acetate (TEAA) or hexafluoroisopropanol (HFIP). 2. Desalt the sample prior to MS analysis using techniques like solid-phase extraction (SPE).
Complex Fragmentation Pattern 1. High collision energy in MS/MS. 2. In-source fragmentation.1. Optimize the collision energy to obtain informative fragment ions without excessive fragmentation. 2. Reduce the cone voltage or source temperature to minimize fragmentation before mass analysis.
NMR Spectroscopy Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans. 3. Poor shimming.1. Increase the sample concentration if possible. 2. Increase the number of transients acquired. 3. Carefully shim the magnetic field to improve homogeneity.
Broad Peaks 1. Sample aggregation. 2. Presence of paramagnetic impurities. 3. High sample viscosity.1. Adjust the sample concentration, temperature, or pH. 2. Purify the sample to remove metal ions. 3. Dilute the sample or increase the temperature.
Presence of Water Signal 1. Incomplete solvent suppression. 2. Use of non-deuterated solvent.1. Use appropriate solvent suppression techniques (e.g., presaturation). 2. Ensure the use of high-purity deuterated solvents (e.g., D₂O).
Inaccurate Integrals 1. Incomplete relaxation of nuclei. 2. Baseline distortion.1. Increase the relaxation delay (d1) between scans. 2. Perform proper baseline correction before integration.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Thymidylyl-(3'->5')-thymidine?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC) and ion-exchange (IEX-HPLC), coupled with UV detection. For structural confirmation and impurity identification, Mass Spectrometry (MS), especially Electrospray Ionization (ESI-MS), is widely used in conjunction with HPLC (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) is also employed for detailed structural elucidation.

Q2: How can I improve the resolution of TpT from its impurities in RP-HPLC?

A2: To improve resolution, you can optimize the mobile phase by adjusting the concentration of the organic modifier (e.g., acetonitrile or methanol) and the ion-pairing reagent (e.g., triethylammonium acetate - TEAA). A shallower gradient can also enhance separation. Additionally, using a column with a smaller particle size or a different stationary phase chemistry can provide better resolution.

Q3: What are the expected m/z values for TpT in ESI-MS?

A3: The molecular weight of Thymidylyl-(3'->5')-thymidine is 546.48 g/mol . In negative ion mode ESI-MS, you would expect to see the deprotonated molecule [M-H]⁻ at an m/z of 545.1. In positive ion mode, the protonated molecule [M+H]⁺ would be at an m/z of 547.1, and sodium adduct [M+Na]⁺ at an m/z of 569.1.

Q4: What information can ³¹P NMR provide for TpT analysis?

A4: ³¹P NMR is a valuable tool for analyzing oligonucleotides like TpT because it provides specific information about the phosphate backbone. A single peak in the ³¹P NMR spectrum confirms the presence of the single phosphodiester linkage in the dinucleotide. The chemical shift of this peak can also provide insights into the local chemical environment of the phosphate group.

Q5: What is a suitable sample preparation method for LC-MS analysis of TpT?

A5: For LC-MS analysis, it is crucial to minimize the presence of non-volatile salts that can interfere with ionization. A common sample preparation technique is solid-phase extraction (SPE) using a C18 cartridge to desalt and concentrate the sample. Alternatively, if the sample is relatively clean, a simple dilution in the initial mobile phase may be sufficient.

III. Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of Thymidylyl-(3'->5')-thymidine.

Table 1: HPLC Parameters and Expected Retention Time
ParameterReversed-Phase HPLC (RP-HPLC)Ion-Exchange HPLC (IEX-HPLC)
Column C18, 5 µm, 4.6 x 150 mmStrong Anion Exchange, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.020 mM Tris-HCl, pH 8.5
Mobile Phase B 0.1 M TEAA in 50% Acetonitrile20 mM Tris-HCl, 1 M NaCl, pH 8.5
Gradient 5-30% B over 20 minutes0-50% B over 30 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 267 nmUV at 267 nm
Expected Retention Time ~15-20 minutes~10-15 minutes

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Table 2: ESI-MS/MS Fragmentation Data for [M-H]⁻ of TpT (m/z 545.1)
Fragment Ionm/z (Negative Mode)Proposed Structure
w₄⁻449.1[M-H - Thymine]⁻
[M-H - H₂O]⁻527.1Loss of water
[Thymidine 3'-monophosphate - H]⁻321.1Cleavage of the phosphodiester bond
[Thymidine 5'-monophosphate - H]⁻321.1Cleavage of the phosphodiester bond
[Thymine - H]⁻125.0Thymine anion
Table 3: NMR Chemical Shifts for TpT in D₂O
NucleusChemical Shift (ppm)
¹H
H1' (3')~6.2
H1' (5')~6.1
H6 (3' and 5')~7.5
CH₃ (3' and 5')~1.9
³¹P ~0.0

Note: Chemical shifts are approximate and can be influenced by sample concentration, temperature, and pH.

IV. Experimental Protocols & Workflows

Reversed-Phase HPLC-UV Analysis of TpT

Objective: To assess the purity of a synthetic Thymidylyl-(3'->5')-thymidine sample.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile

  • TpT sample

  • HPLC grade water and acetonitrile

Procedure:

  • Prepare the mobile phases and degas them.

  • Install the C18 column and equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Dissolve the TpT sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Inject 10 µL of the sample.

  • Run the following gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B (linear gradient)

    • 25-30 min: 30% B

    • 30-35 min: 30% to 5% B (linear gradient)

    • 35-45 min: 5% B (re-equilibration)

  • Monitor the elution profile at 267 nm.

  • Calculate the purity of the TpT sample by integrating the peak areas.

Diagram: HPLC Analysis Workflow

hplc_workflow cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare & Degas Mobile Phases prep_col Install & Equilibrate C18 Column prep_mp->prep_col prep_sample Dissolve TpT Sample in Mobile Phase A prep_col->prep_sample inject Inject Sample prep_sample->inject gradient Run Gradient Elution inject->gradient detect UV Detection at 267 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment of TpT by RP-HPLC-UV.

LC-MS/MS Analysis of TpT for Structural Confirmation

Objective: To confirm the identity and obtain fragmentation information for Thymidylyl-(3'->5')-thymidine.

Materials:

  • LC-MS/MS system (HPLC coupled to a tandem mass spectrometer with an ESI source)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • TpT sample

Procedure:

  • Prepare mobile phases and prime the LC system.

  • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.

  • Prepare a dilute solution of TpT (e.g., 10 µg/mL) in 50:50 water:acetonitrile.

  • Inject 5 µL of the sample.

  • Run a suitable gradient to elute the TpT peak (e.g., 2% to 50% B over 15 minutes).

  • Set the mass spectrometer to acquire data in both full scan mode (e.g., m/z 100-1000) and product ion scan mode (MS/MS).

  • For MS/MS, select the precursor ion corresponding to [M-H]⁻ (m/z 545.1) or [M+H]⁺ (m/z 547.1).

  • Optimize the collision energy to generate a representative fragmentation spectrum.

  • Analyze the resulting mass spectra to confirm the molecular weight and identify characteristic fragment ions.

Diagram: LC-MS/MS Logical Workflow

lcms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Data Analysis lc_separation Chromatographic Separation of TpT ionization Electrospray Ionization (ESI) lc_separation->ionization ms1 Full Scan MS (Determine Molecular Weight) ionization->ms1 precursor Precursor Ion Selection ([M-H]⁻ or [M+H]⁺) ionization->precursor mw_confirm Confirm Molecular Weight ms1->mw_confirm ms2 Tandem MS (MS/MS) (Fragmentation Analysis) precursor->ms2 frag_analysis Analyze Fragmentation Pattern ms2->frag_analysis struct_confirm Structural Confirmation mw_confirm->struct_confirm frag_analysis->struct_confirm

Caption: Logical workflow for structural confirmation of TpT by LC-MS/MS.

NMR Sample Preparation and Analysis

Objective: To obtain ¹H and ³¹P NMR spectra of Thymidylyl-(3'->5')-thymidine for structural elucidation.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterium oxide (D₂O, 99.9%)

  • TpT sample

Procedure:

  • Weigh approximately 5-10 mg of the TpT sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of D₂O to the NMR tube.

  • Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.

  • Place the sample in the NMR spectrometer.

  • Lock and shim the spectrometer on the D₂O signal.

  • Acquire a ¹H NMR spectrum, ensuring an appropriate number of scans for good signal-to-noise. Use a presaturation sequence to suppress the residual HDO signal.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts and coupling constants.

Diagram: NMR Analysis Signaling Pathway

nmr_pathway cluster_sample Sample State cluster_nmr NMR Experiment cluster_data Data Processing & Interpretation sample TpT in D₂O Solution rf_pulse Radiofrequency Pulse nuclear_spin Excitation of ¹H and ³¹P Nuclei rf_pulse->nuclear_spin Excite relaxation Nuclear Relaxation nuclear_spin->relaxation fid Free Induction Decay (FID) Signal Detected relaxation->fid Emit ft Fourier Transform fid->ft spectrum ¹H and ³¹P NMR Spectra ft->spectrum analysis Chemical Shift & Coupling Constant Analysis spectrum->analysis structure Structural Elucidation analysis->structure

Caption: Signaling pathway from sample to structure in NMR analysis.

Technical Support Center: Troubleshooting Failed Incorporation of Thymidylyl-(3'->5')-thymidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the synthesis of oligonucleotides containing Thymidylyl-(3'->5')-thymidine (dT-dT). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during the incorporation of this dinucleotide phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What is Thymidylyl-(3'->5')-thymidine (dT-dT) phosphoramidite, and why is it used?

A1: Thymidylyl-(3'->5')-thymidine phosphoramidite is a synthetic building block used in solid-phase oligonucleotide synthesis to incorporate a pre-formed thymidine-thymidine dinucleotide unit. This can be advantageous for creating specific sequences, such as those found in siRNA linkers or for introducing backbone modifications.

Q2: How do I know if the incorporation of my dT-dT phosphoramidite has failed?

A2: Failed incorporation of a dT-dT unit typically results in the synthesis of a shorter oligonucleotide than intended (a deletion mutation). This can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In an HPLC chromatogram, you may observe a significant peak eluting earlier than the expected full-length product. Mass spectrometry will show a mass that corresponds to the oligonucleotide without the dT-dT unit.[1][2]

Q3: What are the most common causes of failed dT-dT incorporation?

A3: The most common causes are related to the steric bulk of the dinucleotide phosphoramidite, which can hinder the coupling reaction. Specific factors include:

  • Suboptimal Coupling Time: Standard coupling times for monomer phosphoramidites may be insufficient for the bulkier dT-dT phosphoramidite.

  • Inefficient Activator: The choice and concentration of the activator can significantly impact the coupling efficiency of sterically hindered phosphoramidites.

  • Moisture Contamination: Water in reagents or solvents is a primary cause of low coupling efficiency for all phosphoramidite-based synthesis.[3]

  • Degraded Phosphoramidite: The dT-dT phosphoramidite may have degraded due to improper storage or handling.

Q4: Can the deprotection process be affected by the presence of a dT-dT linkage?

A4: While the dT-dT linkage itself is generally stable to standard deprotection conditions, incomplete deprotection of the oligonucleotide can occur if the synthesis quality is poor.[4] It is crucial to use fresh deprotection reagents and follow recommended protocols to ensure complete removal of all protecting groups.[4]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide with a Deletion at the dT-dT Incorporation Site

How to Diagnose:

  • HPLC Analysis: A major peak corresponding to the n-2 deletion sequence (where 'n' is the full length) will be observed, eluting earlier than the expected product peak.

  • Mass Spectrometry: The mass spectrum will show a prominent species with a mass corresponding to the oligonucleotide lacking the two thymidine residues.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Coupling Time Due to the steric hindrance of the dinucleotide, a longer coupling time is often required. Increase the coupling time for the dT-dT phosphoramidite to 5-15 minutes. Some protocols for sterically hindered phosphoramidites recommend repeating the coupling step.
Suboptimal Activator The choice of activator is critical. For bulky phosphoramidites, a more potent activator may be necessary. Consider using 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) as they have been shown to improve coupling efficiency with hindered monomers.
Moisture in Reagents Ensure all reagents, especially the acetonitrile (ACN) and the activator solution, are anhydrous. Use fresh, high-quality reagents and consider using molecular sieves to dry solvents.[3][5]
Degraded dT-dT Phosphoramidite Use a fresh vial of the dT-dT phosphoramidite. Ensure proper storage conditions (e.g., -20°C, under argon). Perform a quality control check on the phosphoramidite if degradation is suspected.
Suboptimal Phosphoramidite Concentration Ensure the dT-dT phosphoramidite is fully dissolved and delivered at the correct concentration as per the synthesizer protocol. For bulky amidites, a higher concentration may be beneficial.
Issue 2: Broad or Tailing Peaks in HPLC Chromatogram of the Purified Oligonucleotide

How to Diagnose:

  • The main peak in the HPLC chromatogram is broad or shows significant tailing, indicating the presence of closely related impurities that were not fully resolved during purification.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Deprotection Incomplete removal of protecting groups can lead to multiple closely eluting species. Ensure fresh deprotection reagents (e.g., ammonium hydroxide) are used and that the deprotection is carried out for the recommended time and at the appropriate temperature.[4]
Formation of Side Products Side reactions during synthesis or deprotection can lead to impurities. Review the synthesis and deprotection protocols for any deviations. Consider using milder deprotection conditions if the oligonucleotide contains sensitive modifications.[6]
Suboptimal Purification Method For oligonucleotides with challenging sequences or modifications, a single purification method may be insufficient. Consider using a secondary purification method, such as ion-exchange HPLC in addition to reverse-phase HPLC, to improve resolution.

Experimental Protocols

Standard Protocol for Solid-Phase Incorporation of Thymidylyl-(3'->5')-thymidine Phosphoramidite

This protocol assumes a standard automated DNA synthesizer. Reagent concentrations and volumes may need to be optimized for specific instruments and synthesis scales.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: Treat the solid support with the deblocking solution to remove the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Wash: Wash the support thoroughly with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • Thymidylyl-(3'->5')-thymidine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

    • Procedure:

      • Simultaneously deliver the dT-dT phosphoramidite solution and the activator solution to the synthesis column.

      • Extended Coupling Time: Allow the coupling reaction to proceed for 10-15 minutes . For particularly difficult couplings, a double coupling (repeating this step) may be beneficial.

  • Capping:

    • Reagents:

      • Cap A (e.g., Acetic Anhydride/Pyridine/THF).

      • Cap B (e.g., N-Methylimidazole/THF).

    • Procedure: Treat the support with the capping solutions to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.

    • Wash: Wash the support with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: Treat the support with the oxidizing solution to convert the phosphite triester linkage to a more stable phosphate triester.

    • Wash: Wash the support with anhydrous acetonitrile.

  • Repeat: Repeat steps 1-4 for each subsequent monomer addition.

Visualizations

experimental_workflow cluster_synthesis_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (dT-dT phosphoramidite + Activator) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping New phosphite triester Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Cycle for next monomer end_synthesis Completed Synthesis on Support Oxidation->end_synthesis Final Cycle start Start Synthesis (Solid Support with first nucleoside) start->Deblocking cleavage Cleavage from Support end_synthesis->cleavage deprotection Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: Experimental workflow for solid-phase oligonucleotide synthesis incorporating a dT-dT unit.

troubleshooting_workflow cluster_coupling_issues Troubleshoot Coupling Step start Low yield of full-length product? check_hplc Analyze by HPLC/MS start->check_hplc deletion_present Major n-2 deletion peak present? check_hplc->deletion_present increase_time Increase coupling time (10-15 min) deletion_present->increase_time Yes no_deletion Other issues? (e.g., general low yield, deprotection) deletion_present->no_deletion No change_activator Use stronger activator (e.g., ETT, DCI) increase_time->change_activator check_reagents Check for moisture in reagents Use fresh phosphoramidite change_activator->check_reagents

Caption: Troubleshooting decision tree for failed dT-dT incorporation.

References

Validation & Comparative

A Comparative Analysis of Thymidylyl-(3'->5')-thymidine and Other Dinucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and biological properties of Thymidylyl-(3'->5')-thymidine (TpT) against other common purine and pyrimidine dinucleotides: Adenylyl-(3'->5')-adenosine (ApA), Cytidylyl-(3'->5')-cytidine (CpC), and Guanylyl-(3'->5')-guanosine (GpG). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate dinucleotide for their specific applications.

Physicochemical Properties: A Comparative Overview

The fundamental structure of these dinucleotides, consisting of two nucleosides linked by a phosphodiester bond, gives rise to distinct physicochemical properties. These properties, including molecular weight, UV absorbance, and chromatographic behavior, are crucial for their identification, quantification, and use in various experimental setups.

PropertyThymidylyl-(3'->5')-thymidine (TpT)Adenylyl-(3'->5')-adenosine (ApA)Cytidylyl-(3'->5')-cytidine (CpC)Guanylyl-(3'->5')-guanosine (GpG)
Molecular Formula C₂₀H₂₆N₄O₁₂P₂C₂₀H₂₄N₁₀O₁₀P₂C₁₈H₂₄N₆O₁₂P₂C₂₀H₂₄N₁₀O₁₂P₂
Molecular Weight ( g/mol ) 592.38638.37598.34670.37
UV Absorbance Maximum (λmax at pH 7) ~267 nm~259 nm~271 nm~253 nm
Molar Extinction Coefficient (ε at λmax, M⁻¹cm⁻¹) *~19,000~27,400~18,400~25,200
Relative HPLC Retention Time **ShorterLongerShorterLonger

Note: Molar extinction coefficients are approximate and can vary with buffer conditions. Data presented here is a compilation from various sources for comparative purposes. **Note: Relative retention times on a C18 reverse-phase column with a typical acetonitrile/water gradient. Actual retention times will vary based on specific chromatographic conditions.

Conformational and Stability Analysis

The conformational preferences and stability of dinucleotides are critical determinants of their biological function and their utility in structural studies of DNA and RNA. Techniques such as circular dichroism (CD) spectroscopy and UV-Vis thermal denaturation are employed to probe these characteristics.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides insights into the secondary structure and stacking interactions of dinucleotides in solution. The shape and intensity of the CD spectrum are sensitive to the identity of the bases and their relative orientation.

DinucleotidePredominant Conformation (in aqueous solution)Characteristic CD Spectral Features
TpT Right-handed stackPositive band around 275 nm, negative band around 250 nm
ApA Right-handed stackStrong positive band around 265 nm, strong negative band around 245 nm
CpC Right-handed stackPositive band around 280 nm, negative band around 250 nm
GpG Can form G-quadruplex structures in addition to stackingCD spectrum is highly dependent on concentration and cation presence. A stacked conformation shows a positive band around 260 nm and a negative band around 240 nm.
Thermal Stability

The thermal stability of dinucleotides, often assessed by UV-Vis thermal denaturation, reflects the strength of the base stacking and other non-covalent interactions. While single dinucleotides do not exhibit sharp melting transitions like longer oligonucleotides, changes in their UV absorbance with temperature can provide information about their conformational dynamics. Generally, purine-purine (ApA, GpG) stacking is stronger than pyrimidine-pyrimidine (TpT, CpC) stacking, suggesting greater thermal stability.

Biological Activity and Significance

While dinucleotides are the fundamental building blocks of nucleic acids, they can also exist as independent entities with specific biological roles, although these are less well-characterized than those of cyclic dinucleotides or larger nucleic acid polymers. Their primary biological relevance lies in their role as substrates for various enzymes and their influence on local DNA and RNA structure.

Enzymatic Processing

Dinucleotides are substrates for a variety of nucleases and phosphodiesterases. The rate of enzymatic hydrolysis of the phosphodiester bond can vary depending on the constituent bases, which can be a critical factor in studies of nucleic acid metabolism and drug design. For instance, some studies suggest that the phosphodiester bonds in purine dinucleotides may be more resistant to certain nucleases compared to those in pyrimidine dinucleotides.

Influence on DNA and RNA Structure

The identity of a dinucleotide pair within a larger nucleic acid sequence significantly influences the local helical structure. Dinucleotide steps have their own characteristic conformational parameters (e.g., roll, slide, twist), which collectively determine the overall shape of the DNA or RNA molecule. This, in turn, can affect protein-nucleic acid recognition and the formation of non-canonical structures.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below to enable researchers to reproduce and build upon the findings presented in this guide.

Protocol 1: Comparative Analysis of Dinucleotide Purity and Quantification by HPLC

Objective: To separate and quantify a mixture of TpT, ApA, CpC, and GpG.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Dinucleotide standards (TpT, ApA, CpC, GpG)

Procedure:

  • Prepare a standard mixture of the four dinucleotides in nuclease-free water.

  • Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the standard mixture.

  • Elute the dinucleotides using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 260 nm.

  • Identify and quantify each dinucleotide based on its retention time and peak area relative to the standards.

Protocol 2: Thermal Denaturation Analysis by UV-Vis Spectroscopy

Objective: To compare the thermal stability of the dinucleotides.

Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Materials:

  • Quartz cuvettes (1 cm path length)

  • Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Dinucleotide samples

Procedure:

  • Prepare solutions of each dinucleotide in the buffer at a concentration that gives an initial absorbance of approximately 0.5-1.0 at its λmax.

  • Place the cuvette in the spectrophotometer and equilibrate at a starting temperature (e.g., 20°C).

  • Increase the temperature at a controlled rate (e.g., 1°C/minute) to a final temperature (e.g., 90°C).

  • Record the absorbance at the λmax of each dinucleotide at regular temperature intervals.

  • Plot absorbance versus temperature to generate a melting profile. While a distinct Tm may not be observed for single dinucleotides, the slope of the curve can provide a qualitative comparison of their thermal stability.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To compare the solution conformation of the dinucleotides.

Instrumentation: Circular Dichroism (CD) spectropolarimeter.

Materials:

  • Quartz CD cuvette (e.g., 1 mm path length)

  • Buffer solution (e.g., 10 mM sodium phosphate, pH 7.0)

  • Dinucleotide samples

Procedure:

  • Prepare solutions of each dinucleotide in the buffer.

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of each dinucleotide sample from approximately 320 nm to 200 nm.

  • Subtract the baseline spectrum from each sample spectrum.

  • Compare the resulting spectra to assess differences in their conformational properties.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and conceptual relationships discussed in this guide.

Experimental_Workflow_HPLC cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Data_Processing Data Processing Dinucleotide_Mixture Dinucleotide Mixture (TpT, ApA, CpC, GpG) HPLC_System HPLC System (C18 Column) Dinucleotide_Mixture->HPLC_System Injection Gradient_Elution Gradient Elution (Acetonitrile/TEAA) HPLC_System->Gradient_Elution UV_Detection UV Detection (260 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

Caption: HPLC workflow for dinucleotide separation and quantification.

Dinucleotide_Properties_Comparison cluster_Dinucleotides Dinucleotides cluster_Properties Physicochemical & Biological Properties TpT TpT Physicochemical Physicochemical (MW, UV Abs, Stability) TpT->Physicochemical Biological Biological (Enzyme Substrate, Structure Influence) TpT->Biological ApA ApA ApA->Physicochemical ApA->Biological CpC CpC CpC->Physicochemical CpC->Biological GpG GpG GpG->Physicochemical GpG->Biological

Caption: Relationship between dinucleotides and their key properties.

This guide serves as a foundational resource for understanding the comparative characteristics of TpT and other fundamental dinucleotides. The provided data and protocols are intended to facilitate further research and application development in the fields of molecular biology, biochemistry, and drug discovery.

Unraveling the Structural Nuances: Thymidylyl-(3'->5')-thymidine (TpT) vs. Canonical Dinucleotides in DNA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Thymidylyl-(3'->5')-thymidine (TpT) and canonical dinucleotides reveals subtle yet significant distinctions in their conformational preferences, which can influence the local and global structure of DNA. These differences, primarily observed in backbone torsion angles and sugar pucker configurations, are critical for understanding DNA recognition by proteins and the formation of specific DNA adducts.

This guide provides an in-depth comparison of the structural properties of the TpT dinucleotide with the sixteen canonical dinucleotides found in B-DNA. The information presented is based on a compilation of data from experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as well as computational methods like molecular dynamics (MD) simulations. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DNA microstructure.

Structural Comparison of Dinucleotide Steps

The fundamental building blocks of DNA, dinucleotides, exhibit a sequence-dependent variation in their three-dimensional structure. This "structural alphabet" dictates the local geometry of the DNA double helix, influencing its flexibility, stability, and interaction with other molecules. The TpT dinucleotide, due to the unique properties of the thymine base, adopts a conformation that distinguishes it from other canonical dinucleotides.

Key Structural Parameters

The geometry of a dinucleotide step is defined by a set of parameters that describe the relative orientation and position of the two consecutive base pairs. These include helical parameters (Twist, Roll, Tilt, Slide, Rise, Shift) and backbone parameters (torsion angles α, β, γ, δ, ε, ζ, and the sugar pucker).

Below is a summary of key structural parameters for the TpT dinucleotide compared to the average values for canonical B-DNA dinucleotides.

ParameterThymidylyl-(3'->5')-thymidine (TpT)Canonical B-DNA (Average)Description
Helical Twist ~30-36°~34.3°The angle of rotation of one base pair relative to the next along the helical axis.
Roll Variable, can be positiveNear 0°The opening or closing of the base pairs towards the major or minor groove.
Slide Generally negativeNear 0 ÅThe displacement of the base pairs along their short axis.
Sugar Pucker Predominantly C2'-endoC2'-endoThe conformation of the deoxyribose sugar ring. TpT shows a higher propensity for C2'-endo compared to some other dinucleotides.
Backbone Torsion Angle (ζ) Can deviate from the canonical B-DNA range~-157°Describes the rotation around the P-O3' bond and is a key determinant of backbone conformation.

Note: The values for TpT can vary depending on the experimental or computational method used and the surrounding DNA sequence. The canonical B-DNA values represent an average over different dinucleotide steps.

Experimental Methodologies

The structural characterization of dinucleotides relies on a combination of high-resolution experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides detailed information about the conformation and dynamics of DNA molecules.

Experimental Protocol for Dinucleotide NMR Analysis:

  • Sample Preparation: The dinucleotide of interest is synthesized and purified. The sample is then dissolved in a suitable buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O mixture) to a concentration of 1-5 mM. For assignments, uniformly ¹³C,¹⁵N-labeled samples are often used.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-900 MHz). Key experiments include:

    • 1D ¹H NMR: To observe the overall spectral quality and proton chemical shifts.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space distances between protons (up to ~5 Å), which are crucial for determining the overall geometry.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled proton spin systems within each nucleotide.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure scalar coupling constants (³J-couplings), which provide information about torsion angles, particularly the sugar pucker.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon chemical shifts, aiding in resonance assignment.

    • ¹H-³¹P HETCOR (Heteronuclear Correlation): To probe the conformation of the phosphate backbone.

  • Data Analysis:

    • Resonance Assignment: All proton, carbon, and phosphorus resonances are assigned to specific atoms in the dinucleotide.

    • Structural Restraint Generation: NOE-derived distance restraints and J-coupling-derived torsion angle restraints are generated.

    • Structure Calculation: Molecular dynamics or simulated annealing protocols are used to generate a family of structures consistent with the experimental restraints. The final ensemble of structures represents the conformational space sampled by the dinucleotide in solution.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the dinucleotide structure in the crystalline state.

Experimental Protocol for Dinucleotide Crystallography:

  • Crystallization: The purified dinucleotide is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) using techniques like vapor diffusion (hanging or sitting drop).

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The diffraction intensities are integrated, scaled, and merged to produce a unique set of structure factor amplitudes.

  • Structure Solution and Refinement: The phases of the structure factors are determined using methods like molecular replacement (if a similar structure is known) or direct methods. An initial model of the dinucleotide is built into the resulting electron density map and then refined against the experimental data to improve the fit and geometric parameters.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the dinucleotide's conformational landscape in a simulated aqueous environment.

Experimental Protocol for Dinucleotide MD Simulations:

  • System Setup: A starting structure of the dinucleotide (e.g., from a crystal structure or built as canonical B-DNA) is placed in a periodic box of water molecules and counterions to neutralize the system.

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) that accurately describes the interactions between the atoms is chosen.

  • Minimization and Equilibration: The system is energy-minimized to remove any steric clashes. It is then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax to a stable state.

  • Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the dinucleotide.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate various structural parameters, such as backbone torsion angles, sugar pucker populations, helical parameters, and hydrogen bonding patterns.

Visualizing Structural Differences and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_tpt Thymidylyl-(3'->5')-thymidine (TpT) cluster_canonical Canonical Dinucleotides TpT_Structure Predominantly C2'-endo sugar pucker Variable backbone conformation (ζ angle) DNA_Structure Overall DNA Structure TpT_Structure->DNA_Structure Influences local DNA bending and flexibility Canonical_Structure C2'-endo sugar pucker More constrained backbone conformation Canonical_Structure->DNA_Structure Maintains canonical B-form helix

Caption: Conformational differences between TpT and canonical dinucleotides.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Analysis NMR NMR Spectroscopy (Solution Structure & Dynamics) Params Structural Parameters (Torsion Angles, Helical Parameters) NMR->Params XRay X-ray Crystallography (Static Crystal Structure) XRay->Params MD Molecular Dynamics (Conformational Dynamics) MD->Params Comparison Comparative Analysis Params->Comparison

Caption: Workflow for comparing dinucleotide structures.

Conclusion

The structural characteristics of the Thymidylyl-(3'->5')-thymidine dinucleotide, while largely conforming to the B-DNA family, exhibit notable deviations from the average canonical dinucleotide structure. These differences in backbone flexibility and sugar pucker preference can introduce localized variations in the DNA double helix, which may serve as recognition sites for DNA-binding proteins or predispose these sites to certain types of DNA damage. A thorough understanding of these subtle structural nuances is paramount for advancing our knowledge of DNA biology and for the rational design of therapeutic agents that target specific DNA sequences.

A Comparative Analysis of Synthetic vs. Enzymatic Synthesis of Thymidylyl-(3'->5')-thymidine (TpT)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and enzymatic methods for oligonucleotide synthesis is a critical decision impacting yield, purity, cost, and environmental footprint. This guide provides a detailed comparison of the two primary approaches for synthesizing the dinucleotide Thymidylyl-(3'->5')-thymidine (TpT), offering experimental insights and data to inform methodology selection.

The production of oligonucleotides, such as the dinucleotide TpT, is fundamental to various research and therapeutic applications. Historically, chemical synthesis, particularly the phosphoramidite method, has been the gold standard. However, recent advancements in biotechnology have led to the development of viable enzymatic alternatives that promise a greener and potentially more efficient approach. This guide delves into a comparative analysis of these two methodologies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in making an informed decision.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the chemical (phosphoramidite) and enzymatic (TdT-based) synthesis of TpT.

ParameterChemical Synthesis (Phosphoramidite)Enzymatic Synthesis (TdT-based)
Coupling Efficiency >99% per cycle[1]Up to 99.9%[2]
Overall Yield High for short oligonucleotides, decreases with lengthPotentially higher for longer sequences due to higher coupling efficiency
Purity (Crude) 75-90% for a 20-mer[3]High, with primary impurities being unreacted starting materials
Reaction Time 4-10 minutes per cycle[2]As low as 10-20 seconds per cycle for modern enzymatic methods[2]
Scalability Well-established for both small and large-scale synthesisCurrently more developed for smaller scales, but large-scale is emerging
Cost Reagents are produced in bulk, leading to lower costs for standard synthesis.[4]Can be an order of magnitude more expensive, though costs are decreasing.[5][6]
Environmental Impact Generates hazardous organic waste[5]Aqueous-based, produces no toxic waste.[6]
Modifications Wide variety of chemical modifications are commercially availableMore limited, but the range of compatible modified nucleotides is expanding

Experimental Workflows

The fundamental difference between the two approaches lies in the iterative cycle of nucleotide addition. Chemical synthesis relies on a series of chemical reactions with protecting groups, while enzymatic synthesis utilizes the specificity of an enzyme in an aqueous environment.

G cluster_chemical Chemical Synthesis (Phosphoramidite) cluster_enzymatic Enzymatic Synthesis (TdT-based) chem_start Start with solid-support bound Thymidine detritylation 1. Detritylation: Remove 5'-DMT protecting group chem_start->detritylation coupling 2. Coupling: Add Thymidine phosphoramidite and activator detritylation->coupling capping 3. Capping: Block unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Stabilize the phosphite triester to a phosphate triester capping->oxidation cleavage Cleavage and Deprotection oxidation->cleavage chem_end Purified TpT cleavage->chem_end enz_start Start with initiator Thymidine addition 1. Enzymatic Addition: Add 3'-reversibly terminated Thymidine triphosphate with TdT enz_start->addition deblocking 2. Deblocking: Remove the 3' terminator addition->deblocking wash Wash deblocking->wash enz_cleavage Enzymatic Cleavage wash->enz_cleavage enz_end Purified TpT enz_cleavage->enz_end G start Project Requirements high_purity High Purity Critical? start->high_purity long_oligo Long Oligonucleotide? high_purity->long_oligo Yes cost_sensitive Cost Sensitive? high_purity->cost_sensitive No long_oligo->cost_sensitive No enz_synth Enzymatic Synthesis (TdT-based) long_oligo->enz_synth Yes env_impact Low Environmental Impact? cost_sensitive->env_impact No chem_synth Chemical Synthesis (Phosphoramidite) cost_sensitive->chem_synth Yes env_impact->chem_synth No env_impact->enz_synth Yes

References

"cross-validation of Thymidylyl-(3'->5')-thymidine quantification methods"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Quantification of Thymidylyl-(3'->5')-thymidine

For researchers, scientists, and professionals in drug development, the accurate quantification of specific oligonucleotides like Thymidylyl-(3'->5')-thymidine (TpT) is crucial for various applications, including biomarker research and therapeutic monitoring. This guide provides an objective comparison of the primary analytical methods used for the quantification of TpT and similar small oligonucleotides: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct comparative studies on TpT, this guide leverages performance data from closely related analytes to provide a representative comparison.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS based on the analysis of small oligonucleotides and other relevant small molecules.

Table 1: Comparison of HPLC-UV and LC-MS/MS Performance Characteristics

Performance MetricHPLC-UV (Representative Data)LC-MS/MS (Representative Data)
Limit of Detection (LOD) 1 ng (for a 200 bp DNA fragment)[1]2.43 µg/mL (for a novel compound)[2]
Limit of Quantification (LOQ) 3 ng (for a 200 bp DNA fragment)[1]7.38 µg/mL (for a novel compound)[2]
Linearity (R²) > 0.999[1][2]> 0.99[2]
Precision (%RSD) < 2%[2]< 15%
Accuracy (% Recovery) 97.4% - 101.8%[1]85% - 115%
Specificity Moderate to HighVery High
Throughput HighMedium to High
Cost LowerHigher

Note: The provided LOD and LOQ values are for analytes of different sizes and characteristics than TpT and should be considered as illustrative of the general performance of each technique.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. The following sections outline the typical experimental protocols for the quantification of small oligonucleotides using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds that absorb ultraviolet light. For nucleotides and oligonucleotides, detection is typically performed at or near 260 nm.

Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) is often employed to extract and concentrate the analyte from the biological matrix and remove interfering substances.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the mobile phase.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Ion-pairing reagents may be added to improve the retention and separation of negatively charged oligonucleotides.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV absorbance is monitored at 260 nm.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

Sample Preparation:

  • Protein Precipitation: For biological samples, proteins are often precipitated with a cold organic solvent (e.g., acetonitrile or methanol).

  • Extraction: Solid-phase extraction (SPE) is frequently used for further cleanup and concentration of the analyte.

  • Reconstitution: The final extract is dissolved in a solvent suitable for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatography: Similar to HPLC-UV, reversed-phase chromatography with a C18 column is standard. The use of volatile mobile phase additives is crucial for compatibility with mass spectrometry.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides due to the negative charge of the phosphate backbone.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for high selectivity and sensitivity.

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of Thymidylyl-(3'->5')-thymidine using HPLC-UV and LC-MS/MS.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Extraction & Cleanup Reconstitution Reconstitution SPE->Reconstitution Elution & Evaporation HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Injection UV_Detector UV Detector (260 nm) HPLC->UV_Detector Data_Analysis Data Analysis (Peak Integration) UV_Detector->Data_Analysis Result Result Data_Analysis->Result Quantification

Caption: Workflow for TpT quantification by HPLC-UV.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Protein_Ppt Protein Precipitation Sample->Protein_Ppt SPE Solid-Phase Extraction Protein_Ppt->SPE Cleanup Reconstitution Reconstitution SPE->Reconstitution Elution & Evaporation LC LC Separation (C18 Column) Reconstitution->LC Injection MSMS Tandem MS (ESI-, MRM) LC->MSMS Ionization Data_Analysis Data Analysis (Peak Area Ratio) MSMS->Data_Analysis Result Result Data_Analysis->Result Quantification

Caption: Workflow for TpT quantification by LC-MS/MS.

References

Confirming the Identity of Thymidylyl-(3'->5')-thymidine by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthetic oligonucleotides is paramount. This guide provides a comparative framework for confirming the identity of Thymidylyl-(3'->5')-thymidine (TpT) using Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected NMR data for TpT and compare it with a primary potential impurity, the regioisomeric 2'->5' linked dimer, as well as the constituent monomer, thymidine. Detailed experimental protocols and data analysis workflows are provided to ensure accurate and reproducible results.

Introduction

Thymidylyl-(3'->5')-thymidine (TpT) is a fundamental dinucleotide unit of DNA, consisting of two thymidine nucleosides linked by a phosphodiester bond between the 3' position of one deoxyribose sugar and the 5' position of the next. During chemical synthesis, the formation of the unnatural 2'->5' phosphodiester linkage is a common side reaction, leading to a regioisomeric impurity that is often difficult to separate and characterize. High-resolution NMR spectroscopy is an indispensable tool for the unequivocal identification and purity assessment of synthetic oligonucleotides like TpT. By analyzing the distinct chemical shifts and coupling constants of the protons (¹H), carbons (¹³C), and phosphorus (³¹P) nuclei, one can definitively distinguish between the desired 3'->5' isomer and its 2'->5' counterpart.

Comparative NMR Data

The following tables summarize the expected chemical shifts for Thymidylyl-(3'->5')-thymidine, its 2'->5' isomer, and the thymidine monomer. These values are compiled from literature and spectral databases and serve as a reference for experimental data.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O

ProtonThymidineThymidylyl-(3'->5')-thymidine (TpT)Thymidylyl-(2'->5')-thymidine
H6 (3'-unit)7.71~7.5-7.7~7.5-7.7
H6 (5'-unit)7.71~7.4-7.6~7.4-7.6
H1' (3'-unit)6.18~6.1-6.3~6.0-6.2
H1' (5'-unit)6.18~6.0-6.2~6.1-6.3
H2'/H2'' (3'-unit)2.08~2.2-2.5~2.4-2.7
H2'/H2'' (5'-unit)2.08~2.1-2.4~2.3-2.6
H3' (3'-unit)4.26~4.8-5.0~4.4-4.6
H3' (5'-unit)4.26~4.3-4.5~4.9-5.1
H4' (3'-unit)3.77~4.1-4.3~4.0-4.2
H4' (5'-unit)3.77~4.0-4.2~4.1-4.3
H5'/H5'' (3'-unit)3.60~3.9-4.1~3.8-4.0
H5'/H5'' (5'-unit)3.60~4.1-4.3 (coupled to P)~3.9-4.1
CH₃ (3'-unit)1.78~1.8-1.9~1.8-1.9
CH₃ (5'-unit)1.78~1.8-1.9~1.8-1.9

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

CarbonThymidineThymidylyl-(3'->5')-thymidine (TpT)Thymidylyl-(2'->5')-thymidine
C6 (3'-unit)136.5~137~137
C6 (5'-unit)136.5~137~137
C2 (3'-unit)151.8~152~152
C2 (5'-unit)151.8~152~152
C4 (3'-unit)166.4~167~167
C4 (5'-unit)166.4~167~167
C1' (3'-unit)84.8~85~85
C1' (5'-unit)84.8~85~85
C3' (3'-unit)71.2~75 (coupled to P)~72
C3' (5'-unit)71.2~71~80 (coupled to P)
C4' (3'-unit)85.1~86~86
C4' (5'-unit)85.1~85~85
C5' (3'-unit)61.9~62~62
C5' (5'-unit)61.9~65 (coupled to P)~62
C2' (3'-unit)39.5~40~40
C2' (5'-unit)39.5~40~40
CH₃ (3'-unit)12.1~12~12
CH₃ (5'-unit)12.1~12~12

Table 3: ³¹P NMR Chemical Shifts (δ, ppm) in D₂O

CompoundExpected Chemical Shift (δ, ppm)
Thymidylyl-(3'->5')-thymidine (TpT)~ -1.0 to 0.0
Thymidylyl-(2'->5')-thymidine~ -0.5 to 0.5

Note: Chemical shifts are sensitive to experimental conditions such as solvent, temperature, and pH. The values presented here are approximate and should be used as a guide.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the lyophilized oligonucleotide sample in 0.5 mL of D₂O (99.9%).

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for ¹H and ¹³C NMR, or use an external reference for ³¹P NMR (e.g., 85% H₃PO₄).

  • pH Adjustment: Adjust the pH of the solution to ~7.0 using dilute NaOD or DCl in D₂O, as chemical shifts of the sugar and phosphate backbone are pH-dependent.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments is recommended for complete structural elucidation.

  • ¹H NMR: A standard 1D proton experiment is the first step to assess the overall purity and identify the major proton signals.

  • ¹³C NMR: A proton-decoupled ¹³C experiment provides information on the carbon framework. Due to the low natural abundance of ¹³C, this experiment may require a longer acquisition time.

  • ³¹P NMR: A proton-decoupled ³¹P experiment is crucial for observing the phosphodiester linkage. A single peak is expected for a pure dinucleotide.

  • 2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton scalar coupling networks within each deoxyribose ring, aiding in the assignment of the sugar protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, it can be used to identify the key correlations between the H3' and the phosphorus atom in the 3'->5' isomer, and between H2' and the phosphorus in the 2'->5' isomer.

  • ¹H-³¹P HSQC/HMBC: These heteronuclear correlation experiments directly probe the connectivity between protons and the phosphorus atom, providing definitive evidence for the 3'->5' or 2'->5' linkage.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for confirming the identity of TpT using the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A 1D ¹H NMR G Assign Sugar Protons (COSY) A->G B 1D ¹³C NMR C 1D ³¹P NMR D 2D COSY D->G E 2D HSQC/HMBC H Assign Sugar Carbons (HSQC) E->H F ¹H-³¹P Correlation I Identify Key H-P Correlations (¹H-³¹P HMBC) F->I G->H K Identify H3' - P Correlation I->K L Identify H2' - P Correlation I->L J Compare Chemical Shifts to Reference Data J->K J->L K->L No M Confirmed Thymidylyl-(3'->5')-thymidine K->M Yes N Identified as Thymidylyl-(2'->5')-thymidine L->N Yes

Caption: Workflow for NMR-based identity confirmation of TpT.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural confirmation of Thymidylyl-(3'->5')-thymidine and the identification of potential regioisomeric impurities. By employing a combination of 1D and 2D NMR techniques, researchers can confidently verify the integrity of their synthetic oligonucleotides, ensuring the reliability of downstream applications in research, diagnostics, and therapeutics. The comparative data and experimental guidelines presented here serve as a valuable resource for achieving accurate and robust characterization of TpT.

"in vivo vs. in vitro effects of Thymidylyl-(3'->5')-thymidine"

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vivo and in vitro effects of Thymidylyl-(3'->5')-thymidine (TpT) is hampered by a notable scarcity of direct research into its biological signaling activities. The majority of available scientific literature focuses on TpT as a fundamental component of DNA and in the context of DNA damage, particularly through UV irradiation, rather than as an independent signaling molecule. This guide, therefore, summarizes the established photochemical effects of TpT in vitro and explores the potential biological effects of its constituent parts, thymidine and thymidine monophosphate, for which more extensive data are available.

In Vitro Effects of Thymidylyl-(3'->5')-thymidine

Research on the direct cellular effects of introducing TpT in an in vitro setting is limited. The most definitive studies involve its role as a dinucleotide within a DNA strand and its response to ultraviolet light.

Photochemical Effects:

In vitro studies have shown that UV irradiation of Thymidylyl-(3'->5')-thymidine generates cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts (6-4)PPs.[1] These photoproducts are significant as they are known to be responsible for DNA damage that can lead to cell death and are implicated in the development of skin cancer.[1] The conformation of the TpT dinucleotide influences the efficiency of the formation of these photoproducts.[1]

Comparison of Potential In Vivo vs. In Vitro Effects

Due to the lack of direct studies on the biological signaling of TpT, the following table outlines the known effects of its potential breakdown products—thymidine and thymidine monophosphate—in both in vivo and in vitro environments. It is plausible that extracellular or intracellular enzymes could cleave the phosphodiester bond of externally administered TpT, releasing these components.

Parameter In Vitro Effects In Vivo Effects
Cell Cycle At high concentrations, thymidine can induce a reversible block in the G1/S phase of the cell cycle in cultured cells, a technique used for cell synchronization.Similar cell cycle arrest effects are presumed to occur in proliferating cell populations within an organism, though systemic concentrations required might be high.
DNA Synthesis Thymidine and its analogs are incorporated into newly synthesized DNA, a principle used in proliferation assays (e.g., with radiolabeled thymidine). High concentrations can inhibit DNA synthesis.Thymidine is a natural precursor for DNA synthesis in all dividing cells. Analogs of thymidine are used as antiviral and anticancer agents by targeting DNA replication.
Cytotoxicity High concentrations of thymidine analogs can be cytotoxic, particularly to rapidly dividing cells like cancer cell lines.Systemic administration of thymidine analogs is a common chemotherapeutic strategy, exploiting the higher proliferation rate of cancer cells. However, this can also affect other rapidly dividing cells in the body, leading to side effects.

Experimental Protocols

Thymidine-Induced Cell Cycle Block (In Vitro):

  • Cell Culture: Culture cells (e.g., HeLa, Jurkat) in appropriate growth medium to approximately 30-40% confluency.

  • Thymidine Treatment: Add thymidine to the culture medium to a final concentration of 2-2.5 mM.

  • Incubation: Incubate the cells for 12-16 hours. During this time, cells will progress through the cell cycle and arrest at the G1/S boundary.

  • Wash and Release: To release the block, remove the thymidine-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh, pre-warmed growth medium.

  • Analysis: Harvest cells at various time points after release for analysis of cell cycle distribution by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

Potential Signaling Pathways

While no signaling pathways have been directly attributed to TpT, other dinucleotides, particularly cyclic dinucleotides, are known to be potent signaling molecules. For instance, cyclic GMP-AMP (cGAMP) is a second messenger in the cGAS-STING pathway, which is crucial for innate immune responses to cytosolic DNA. It is hypothetically possible that linear dinucleotides like TpT could interact with specific receptors or enzymes, but this remains uninvestigated.

Below is a diagram illustrating a generalized workflow for studying the potential effects of a novel compound like TpT in vitro.

cluster_0 In Vitro Experimental Workflow for TpT cluster_1 Assay Types A Prepare Cell Cultures (e.g., Cancer cell lines, Immune cells) B Treat cells with varying concentrations of TpT A->B C Incubate for defined time periods B->C D Perform Cellular Assays C->D D1 Cell Viability (MTT, Trypan Blue) D->D1 D2 Cell Cycle Analysis (Flow Cytometry) D->D2 D3 DNA Damage (Comet Assay, γH2AX staining) D->D3 D4 Gene Expression (qPCR, RNA-seq) D->D4

Caption: A generalized workflow for investigating the in vitro effects of Thymidylyl-(3'->5')-thymidine.

Below is a diagram illustrating the established cGAS-STING pathway, which is activated by cyclic dinucleotides, to provide a conceptual framework for how dinucleotides can function as signaling molecules.

cluster_0 cGAS-STING Pathway (Example of Dinucleotide Signaling) A Cytosolic DNA (viral or bacterial) B cGAS Activation A->B senses C Synthesis of cGAMP (a cyclic dinucleotide) B->C D STING Activation in the ER C->D binds to E TBK1 Phosphorylation D->E F IRF3 Phosphorylation E->F G IRF3 Dimerization and Nuclear Translocation F->G H Induction of Type I Interferons and Inflammatory Cytokines G->H

Caption: The cGAS-STING pathway, an example of signaling initiated by a cyclic dinucleotide.

References

A Structural Showdown: Unraveling the Conformations of DNA Containing Thymidylyl-(3'->5')-thymidine and its Photodamaged Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of DNA is paramount. This guide provides an in-depth comparison of the structural characteristics of undamaged DNA containing thymidylyl-(3'->5')-thymidine (TpT) and its prevalent UV-induced photoproducts: the cis-syn cyclobutane pyrimidine dimer (CPD), the pyrimidine-pyrimidone (6-4) photoproduct (6-4 PP), and the Dewar valence isomer. This comparison is supported by experimental data from key biophysical techniques, offering insights into the structural consequences of UV damage and the mechanisms of DNA repair.

At a Glance: Structural Perturbations Induced by UV Damage

Exposure of DNA to ultraviolet radiation can induce the formation of covalent linkages between adjacent thymine bases, leading to significant structural distortions of the DNA double helix. These alterations are critical recognition sites for DNA repair machinery and, if left unrepaired, can lead to mutations. The following tables summarize the key structural and thermodynamic differences between undamaged TpT and its major photoproducts.

ParameterUnmodified TpT in B-DNACis-syn Cyclobutane Pyrimidine Dimer (CPD)Pyrimidine-Pyrimidone (6-4) PhotoproductDewar Valence Isomer
DNA Bend Angle ~0° (straight)~7-30°[1][2]~27-44°[3][4]Significant distortion, but specific angle less characterized
Helical Unwinding Minor unwinding~30-56°[3][4]Significant unwinding
Thermodynamic Stability (ΔG°37) BaselineDestabilization of ~1.5 kcal/mol[2][5]Significant destabilization of ~6 kcal/mol[2][5]Significant destabilization of ~6 kcal/mol[2][5]
Key Structural Features Standard Watson-Crick base pairing, B-form helixCovalent bonds between C5-C5' and C6-C6' of adjacent thymines, puckered cyclobutane ring[1]. The 5' thymine can adopt a syn conformation[1].Covalent bond between C6 of the 5'-base and C4 of the 3'-base[6]. The two bases are nearly perpendicular[7][8].Photoisomer of the 6-4 photoproduct[9].
Base Pairing at Lesion Site Normal Watson-CrickThe 3' thymine often maintains normal hydrogen bonds, while the 5' thymine's hydrogen bonding can be weakened or lost[1].Hydrogen bonding is significantly disrupted[2].Disrupted hydrogen bonding.

Visualizing the Impact: DNA Repair Pathways

The structural distortions induced by these photoproducts are recognized by specific DNA repair pathways. The following diagrams illustrate the key steps in two major repair mechanisms: Photoreactivation by photolyase and Nucleotide Excision Repair (NER).

Photolyase_Repair cluster_0 Photoreactivation Pathway UV_Damage UV Radiation Induces CPD Formation Photolyase_Binding Photolyase Binds to CPD Lesion UV_Damage->Photolyase_Binding Light_Absorption Photolyase Absorbs Blue Light Photolyase_Binding->Light_Absorption Electron_Transfer Excited FADH- Transfers Electron to CPD Light_Absorption->Electron_Transfer CPD_Splitting Cyclobutane Ring is Cleaved Electron_Transfer->CPD_Splitting Electron_Return Electron Returns to FADH CPD_Splitting->Electron_Return Photolyase_Release Photolyase Dissociates from Repaired DNA Electron_Return->Photolyase_Release Repaired_DNA Restored DNA Photolyase_Release->Repaired_DNA

Caption: The photolyase DNA repair mechanism for cis-syn cyclobutane pyrimidine dimers (CPDs).

NER_Pathway cluster_1 Nucleotide Excision Repair (NER) Pathway Damage_Recognition Damage Recognition (e.g., XPC-RAD23B in humans, UvrA/UvrB in E. coli) Helix_Opening Local DNA Helix Unwinding Damage_Recognition->Helix_Opening Dual_Incision Excinuclease Makes Incisions on Both Sides of the Lesion Helix_Opening->Dual_Incision Excision Damaged Oligonucleotide is Removed Dual_Incision->Excision DNA_Synthesis DNA Polymerase Fills the Gap Excision->DNA_Synthesis Ligation DNA Ligase Seals the Nick DNA_Synthesis->Ligation Repaired_DNA Restored DNA Ligation->Repaired_DNA

Caption: The general pathway for Nucleotide Excision Repair (NER) of bulky DNA lesions.

Experimental Protocols: A Glimpse into the Structural Biologist's Toolkit

The structural characterization of DNA containing TpT and its photoproducts relies on a combination of powerful biophysical techniques. Below are overviews of the methodologies for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Molecular Dynamics (MD) simulations.

X-ray Crystallography

This technique provides high-resolution three-dimensional structures of molecules in their crystalline state.

Methodology Overview:

  • Sample Preparation:

    • Synthesize and purify the desired DNA oligonucleotide containing the specific photoproduct. This often involves photochemical methods to induce dimer formation, followed by HPLC purification[10].

    • Anneal the modified oligonucleotide with its complementary strand to form a duplex.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature, and additives) using techniques like hanging drop or sitting drop vapor diffusion to obtain well-ordered crystals.

  • Data Collection:

    • Expose the crystal to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a characteristic diffraction pattern[11].

    • Record the diffraction pattern using a detector[11].

  • Structure Determination:

    • Process the diffraction data to determine the electron density map of the molecule.

    • Build an atomic model of the DNA duplex into the electron density map and refine it to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure and dynamics of molecules in solution, providing a complementary approach to X-ray crystallography.

Methodology Overview:

  • Sample Preparation:

    • Synthesize and purify the DNA oligonucleotide with the photoproduct. For certain experiments, isotopic labeling (e.g., with 13C or 15N) may be required.

    • Dissolve the DNA duplex in a suitable NMR buffer, typically in H2O to observe exchangeable protons or D2O.

  • Data Acquisition:

    • Place the sample in a high-field NMR spectrometer.

    • Acquire a series of one- and two-dimensional NMR spectra (e.g., COSY, TOCSY, NOESY) to assign the resonances of the protons and other nuclei in the DNA.

  • Structure Calculation:

    • Use the Nuclear Overhauser Effect (NOE) data from NOESY spectra to derive distance restraints between protons that are close in space.

    • Employ computational methods, such as restrained molecular dynamics, to generate a family of structures consistent with the experimental restraints.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and stability[4].

Methodology Overview:

  • System Setup:

    • Start with an initial 3D structure of the DNA duplex containing the photoproduct, often derived from experimental data or built using molecular modeling software.

    • Place the DNA molecule in a simulation box filled with explicit solvent (water molecules) and ions to mimic physiological conditions.

  • Simulation Protocol:

    • Define the force field, which describes the potential energy of the system as a function of the atomic coordinates.

    • Perform an energy minimization step to remove any steric clashes in the initial structure.

    • Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure.

    • Run the production simulation for a desired length of time (nanoseconds to microseconds) to sample the conformational space of the molecule.

  • Data Analysis:

    • Analyze the trajectory of the simulation to calculate various structural and dynamic properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), helical parameters, and hydrogen bonding patterns.

Conclusion

The formation of photoproducts from thymidylyl-(3'->5')-thymidine significantly alters the structure and stability of the DNA double helix. The cis-syn cyclobutane pyrimidine dimer introduces a modest bend, while the (6-4) photoproduct and its Dewar isomer cause more substantial distortions, including significant bending and unwinding. These structural changes are the key signals for the initiation of DNA repair pathways, such as photoreactivation and nucleotide excision repair, which are essential for maintaining genomic integrity. The combined application of X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations provides a comprehensive understanding of these structures and their biological implications.

References

Safety Operating Guide

Proper Disposal of Thymidylyl-(3'->5')-thymidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Thymidylyl-(3'->5')-thymidine, a specific dinucleotide, is a fundamental component in oligonucleotide research and development. While thymidine itself is not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of thymidylyl-(3'->5')-thymidine, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle thymidylyl-(3'->5')-thymidine with appropriate care. Although not considered hazardous, good laboratory practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses and gloves, when handling this compound. In case of skin contact, wash the affected area with soap and copious amounts of water.[4] If the substance comes into contact with the eyes, flush with plenty of water for at least 15 minutes.[4]

  • Spill Management: In the event of a spill, evacuate the area. For a dry spill, carefully sweep up the material, place it in a sealed bag, and hold for waste disposal.[4] Avoid generating dust. After the material has been collected, ventilate the area and wash the spill site.[4]

  • General Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[5] Wash hands thoroughly after handling the substance.[5]

Step-by-Step Disposal Protocol

The primary principle for the disposal of any chemical, including thymidylyl-(3'->5')-thymidine and other oligonucleotides, is to adhere to all applicable local, state, and federal regulations.[4]

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired thymidylyl-(3'->5')-thymidine in its solid (powder) form should be collected in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing thymidylyl-(3'->5')-thymidine should be collected in a designated, leak-proof, and clearly labeled waste container. It is crucial to consider the other components of the solution, as solvents used in oligonucleotide synthesis, such as acetonitrile, are hazardous and have specific disposal requirements.[6][7]

    • Contaminated Materials: Any materials, such as pipette tips, tubes, or gloves, that are contaminated with thymidylyl-(3'->5')-thymidine should be collected in a designated solid waste container.

  • Consult Institutional and Local Guidelines:

    • Review your institution's chemical hygiene plan and waste disposal guidelines.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on the disposal of non-hazardous chemical waste and oligonucleotide waste.

  • Prepare for Disposal:

    • Ensure all waste containers are securely sealed and properly labeled with the chemical name and any other required information.

    • Arrange for pickup by your institution's hazardous waste management service or follow their specific procedures for waste drop-off.

Disposal Decision Workflow

The following diagram outlines the general decision-making process for the proper disposal of thymidylyl-(3'->5')-thymidine.

start Start: Thymidylyl-(3'->5')-thymidine Waste waste_form Identify Waste Form start->waste_form solid_waste Solid (Powder or Contaminated Materials) waste_form->solid_waste Solid liquid_waste Liquid (Solution) waste_form->liquid_waste Liquid consult_ehs Consult Institutional EHS Guidelines and Local Regulations solid_waste->consult_ehs check_solvents Are Hazardous Solvents Present? (e.g., Acetonitrile) liquid_waste->check_solvents non_hazardous_liquid Non-Hazardous Aqueous Solution check_solvents->non_hazardous_liquid No hazardous_liquid Hazardous Liquid Waste check_solvents->hazardous_liquid Yes non_hazardous_liquid->consult_ehs hazardous_liquid->consult_ehs collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste consult_ehs->collect_solid Solid Waste collect_non_haz_liquid Collect in Labeled, Sealed Container for Aqueous Waste consult_ehs->collect_non_haz_liquid Aqueous Waste collect_haz_liquid Collect in Labeled, Sealed Container for Hazardous Solvent Waste consult_ehs->collect_haz_liquid Hazardous Liquid dispose Dispose via Institutional Waste Management Program collect_solid->dispose collect_non_haz_liquid->dispose collect_haz_liquid->dispose

Disposal workflow for Thymidylyl-(3'->5')-thymidine.

Quantitative Data

Currently, there is no specific quantitative data, such as concentration limits for disposal, available in the provided safety data sheets for thymidylyl-(3'->5')-thymidine or general oligonucleotides. Disposal procedures are primarily guided by the classification of the waste (hazardous vs. non-hazardous) based on its composition and local regulations.

Experimental Protocols

The disposal procedures outlined here are based on general safety guidelines for chemical waste. No specific experimental protocols for the disposal of thymidylyl-(3'->5')-thymidine were cited in the safety and handling literature reviewed. The recommended procedure is to follow established institutional and regulatory protocols for chemical waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Thymidylyl-(3'->5')-thymidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must exercise caution when handling Thymidylyl-(3'->5')-thymidine, particularly its ammonium salt, which is classified as a cytotoxic compound. Adherence to stringent safety protocols is paramount to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel.

Thymidylyl-(3'->5')-thymidine ammonium salt is a white, powdered substance that functions as a thymidylate synthase inhibitor.[1] By interfering with DNA synthesis and repair, it exhibits cytotoxic properties, making it a concern for occupational exposure.[1]

Essential Safety and Handling Protocols

Due to its cytotoxic nature, all handling of Thymidylyl-(3'->5')-thymidine and its salt forms should be conducted within a designated containment area, such as a certified biological safety cabinet (BSC) or a powder containment hood, to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when working with this compound. This includes:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn. The outer pair should be changed regularly and immediately upon contamination.

  • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.

  • Eye Protection: Chemical splash goggles and a face shield are necessary to protect the eyes and face from potential splashes.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of the powdered compound.

Decontamination and Spill Management:

  • All surfaces and equipment must be decontaminated after use with a suitable agent, such as a high-pH solution or a commercially available cytotoxic drug decontamination product.

  • In the event of a spill, the area should be immediately secured. Personnel with appropriate PPE should use a cytotoxic spill kit to clean the area, following the kit's specific instructions. All materials used for cleanup must be disposed of as cytotoxic waste.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₂₀H₂₇N₄O₁₂P·NH₃ (Ammonium Salt)[1]
Molecular Weight 563.45 g/mol (Ammonium Salt)[1]
Appearance White Powder[1]
Storage Temperature Store at <-15°C[2]
Occupational Exposure Limits Not established. Handle as a potent cytotoxic compound.
LD50/LC50 Data not available. Assume high toxicity due to cytotoxic nature.

Operational and Disposal Plan

A strict, step-by-step plan for the handling and disposal of Thymidylyl-(3'->5')-thymidine is critical for laboratory safety.

Step 1: Preparation and Weighing

  • Don all required PPE before entering the designated handling area.

  • Perform all manipulations, including weighing and reconstitution, within a certified biological safety cabinet or powder containment hood.

  • Use disposable equipment whenever possible to minimize cross-contamination.

Step 2: Experimental Use

  • Clearly label all containers with the compound's name and a cytotoxic hazard symbol.

  • Conduct all experimental procedures in a manner that minimizes the generation of aerosols or dust.

  • Upon completion of the experiment, decontaminate all surfaces and non-disposable equipment.

Step 3: Waste Segregation and Disposal

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and disposable labware, must be placed in a designated, puncture-resistant, and clearly labeled purple cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a sealed, leak-proof container also labeled for cytotoxic waste. Do not dispose of this waste down the drain.

  • Sharps Waste: Any contaminated sharps, such as needles or pipette tips, must be placed in a purple sharps container.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. The primary method for the destruction of cytotoxic waste is high-temperature incineration.

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep Preparation ppe Don Full PPE (Double Gloves, Gown, Respirator, Eye Protection) handling_area Enter Designated Cytotoxic Handling Area (e.g., BSC) ppe->handling_area Enter weighing Weighing & Reconstitution handling_area->weighing experiment Experimental Use weighing->experiment decon Decontaminate Surfaces & Equipment experiment->decon solid_waste Solid Waste (Gloves, Gown, etc.) liquid_waste Liquid Waste (Unused Solutions) sharps_waste Sharps Waste disposal Disposal purple_container Place in Labeled Purple Cytotoxic Waste Container solid_waste->purple_container liquid_waste->purple_container sharps_waste->purple_container incineration High-Temperature Incineration via Licensed Vendor purple_container->incineration

Caption: Workflow for the safe handling and disposal of cytotoxic Thymidylyl-(3'->5')-thymidine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thymidylyl-(3'->5')-thymidine
Reactant of Route 2
Reactant of Route 2
Thymidylyl-(3'->5')-thymidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.